molecular formula C14H16N2O5 B2391599 Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate CAS No. 303994-54-9

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Katalognummer: B2391599
CAS-Nummer: 303994-54-9
Molekulargewicht: 292.291
InChI-Schlüssel: CWRFVYRNVQCKNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.291. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFVYRNVQCKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

[1]

Executive Summary & Chemical Anatomy

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a "privileged scaffold" intermediate in medicinal chemistry.[1] It combines a lipophilic piperidine core—a ubiquitous pharmacophore in GPCR ligands and enzyme inhibitors—with two orthogonal reactive handles: a meta-nitro group and a methyl ester.[1]

This guide analyzes the molecule not merely as a static structure, but as a divergent node in drug discovery libraries. Its utility lies in the electronic desymmetrization provided by the 3-nitro group and the steric projection of the 4-carboxylate, often used to probe solvent-accessible pockets in protein targets.[1]

Structural Dissection[1]
  • Core Scaffold: Piperidine ring (Chair conformation dominant).[1]

  • N1-Substituent: 3-Nitrobenzoyl.[1][2] The amide bond restricts rotation, creating distinct rotamers observable in low-temperature NMR.[1] The nitro group at the meta position is electron-withdrawing, reducing the basicity of the system and serving as a masked aniline.

  • C4-Substituent: Methyl carboxylate (equatorial preference to minimize 1,3-diaxial interactions).[1]

Physicochemical Profiling (In Silico & Observed)

Understanding the physicochemical baseline is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior before synthesis.[1]

PropertyValue / DescriptorSignificance
Molecular Formula C₁₄H₁₆N₂O₅--
Molecular Weight 292.29 g/mol Fragment-like; ideal for Lead-Like libraries (MW < 300).[1]
cLogP (Est.) 1.8 – 2.2Optimal lipophilicity for membrane permeability.[1]
TPSA ~95 Ų< 140 Ų threshold; suggests good oral bioavailability.[1]
H-Bond Donors 0Improves permeability (no free NH/OH).[1]
H-Bond Acceptors 5Nitro (2), Amide (1), Ester (2).[1]
Rotatable Bonds 4Moderate flexibility; allows induced fit in binding pockets.[1]

Synthetic Protocol: Amide Coupling Workflow

The synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a classic nucleophilic acyl substitution.[1] While simple in theory, the choice of base and solvent controls the purity profile.

Reaction: Methyl isonipecotate + 3-Nitrobenzoyl chloride

1
Reagents & Stoichiometry[1]
  • Substrate: Methyl piperidine-4-carboxylate (Methyl isonipecotate) [1.0 equiv][1]

  • Electrophile: 3-Nitrobenzoyl chloride [1.1 equiv][1]

  • Base: Triethylamine (TEA) or DIPEA [2.5 equiv] (Acts as HCl scavenger)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)
    
Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with Methyl isonipecotate and DCM under an inert atmosphere (

    
    ). Cool to 0°C to suppress potential ester hydrolysis or bis-acylation byproducts.[1]
    
  • Base Addition: Add TEA dropwise. The solution remains clear.

  • Acylation: Dissolve 3-Nitrobenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Slow addition prevents localized heating and controls the exotherm.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin stain active) should disappear; the product is UV active.

  • Quench & Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (Removes unreacted amine/TEA).[1]

    • Wash with Sat. NaHCO₃ (Removes unreacted acid chloride as water-soluble carboxylate).[1]

    • Wash with Brine (Dries the organic layer).[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate. The product typically solidifies upon standing or trituration with ether.[1]

Workflow Visualization

SynthesisWorkflowStartReactants:Methyl Isonipecotate + TEA(in DCM, 0°C)AddAddition:3-Nitrobenzoyl Chloride(Dropwise)Start->AddReactReaction:Warm to RT (2-4 hrs)Monitor TLCAdd->ReactWash1Acid Wash (1M HCl):Removes unreacted amineReact->Wash1Wash2Base Wash (NaHCO3):Removes acid byproductsWash1->Wash2FinalProduct Isolation:Conc. -> Solid/OilWash2->Final

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann acylation.

Divergent Reactivity & Applications[1]

This molecule is rarely the end-point; it is a "branching node."[1] The orthogonality of the nitro and ester groups allows for sequential functionalization.

Pathway A: Nitro Reduction (The Aniline Handle)

The nitro group is a "masked" aniline. Reducing it yields Methyl 1-(3-aminobenzoyl)piperidine-4-carboxylate.[1]

  • Method: Catalytic Hydrogenation (

    
    , Pd/C) or Iron/Acid reduction (Bechamp).[1]
    
  • Utility: The resulting aniline can undergo sulfonylation, reductive amination, or further amide coupling to build "Extended Hinge Binders" in kinase inhibitors.

  • Reference: Nitro reduction protocols are standard in piperidine derivative synthesis [1].[1]

Pathway B: Ester Hydrolysis (The Acid Handle)

Hydrolysis yields 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid.[1]

  • Method: LiOH in THF/Water (Saponification).[1]

  • Utility: The free acid allows coupling to amines, creating peptidomimetics or increasing solubility via salt formation.

  • Reference: Benzoylpiperidine hydrolysis is a documented route for generating carboxylic acid libraries [2].[1]

Reactivity Map[1]

ReactivityMapCenterMethyl 1-(3-nitrobenzoyl)piperidine-4-carboxylateAnilineAniline Derivative(via H2/Pd or Fe/HCl)Center->AnilineNitro ReductionAcidCarboxylic Acid(via LiOH Hydrolysis)Center->AcidEster HydrolysisUreaUrea/SulfonamideDerivativesAniline->UreaDerivatizationLibraryAmide Library(Drug Candidates)Acid->LibraryCoupling

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.[1]

Analytical Validation (Fingerprinting)[1]

To ensure scientific integrity, the synthesized compound must be validated against expected spectral data.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • Aromatic Region (7.5 – 8.3 ppm): Look for 4 distinct signals corresponding to the 1,3-disubstituted benzene ring.[1] The proton between the nitro and carbonyl groups will be the most deshielded (singlet-like).

  • Piperidine Ring:

    • 3.6 – 4.5 ppm: Broad multiplets corresponding to the equatorial protons alpha to the nitrogen (

      
      ).[1] Broadening is due to restricted amide rotation.[1]
      
    • 3.70 ppm: Sharp singlet (3H) for the Methyl Ester (

      
      ).[1]
      
    • 1.6 – 2.1 ppm: Multiplets for the piperidine backbone (

      
       protons).
      
  • Diagnostic Check: If the integral of the methyl singlet is < 3H relative to aromatics, hydrolysis may have occurred.

Infrared Spectroscopy (FT-IR)
  • 
    1730 cm⁻¹:  Strong Ester Carbonyl stretch (
    
    
    ).[1]
  • 
    1635 cm⁻¹:  Amide Carbonyl stretch (Tertiary amide).[1]
    
  • 
    1530 & 1350 cm⁻¹:  Nitro group (
    
    
    ) asymmetric and symmetric stretches.[1]

References

  • BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from

  • National Institutes of Health (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[1] PMC8143289. Retrieved from

  • Sigma-Aldrich. 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid Product Analysis.[1] Retrieved from

The Nitro-Benzoyl Piperidine Scaffold: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate for Drug Design Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a quintessential "privileged structure" intermediate in modern drug discovery. Merging the pharmacokinetic versatility of the piperidine core with the electronic tunability of a nitro-aryl system, this molecule serves not merely as a screening hit but as a divergent synthetic hub .

This guide analyzes the physicochemical profile, synthetic accessibility, and strategic utility of this compound.[1] We explore its role as a precursor for GPCR ligands, serine protease inhibitors, and neuroactive agents, emphasizing its value in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead (H2L) optimization.

Chemical Identity & Physicochemical Profiling[1][2][3][4][5]

Understanding the baseline properties of the scaffold is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior before derivatization.

Table 1: Physicochemical Properties (Calculated)
PropertyValueDrug Design Implication
IUPAC Name Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylateUnambiguous ID
Molecular Weight ~292.29 g/mol Ideal for fragment-based design (<300 Da)
cLogP ~1.8 - 2.1Optimal lipophilicity for oral bioavailability (Rule of 5 compliant)
TPSA ~85 ŲGood membrane permeability prediction (<140 Ų)
H-Bond Donors 0Enhances permeability; requires functionalization for target binding
H-Bond Acceptors 6High capacity for receptor interaction
Rotatable Bonds 4Low conformational entropy penalty upon binding

Expert Insight: The absence of hydrogen bond donors (HBD) in the parent ester suggests high membrane permeability. However, for high-affinity binding, the nitro group is typically reduced to an amine (introducing HBDs) or the ester hydrolyzed to a carboxylic acid (introducing ionic interactions).

Synthetic Pathways & Manufacturing

The synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is robust, scalable, and amenable to parallel chemistry.

Primary Synthesis: Schotten-Baumann Conditions

The most efficient route involves the acylation of methyl isonipecotate (methyl piperidine-4-carboxylate) with 3-nitrobenzoyl chloride.

  • Reagents: Methyl isonipecotate, 3-Nitrobenzoyl chloride, Triethylamine (Et₃N) or DIPEA.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Temperature: 0°C to RT.

  • Yield: Typically >85%.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the primary synthesis and the Divergent Strategy where the molecule acts as a branch point for library generation.

SynthesisWorkflow Start1 Methyl Isonipecotate (Nucleophile) Product Methyl 1-(3-nitrobenzoyl) piperidine-4-carboxylate (THE SCAFFOLD) Start1->Product DCM, Et3N 0°C -> RT Start2 3-Nitrobenzoyl Chloride (Electrophile) Start2->Product PathA Path A: Nitro Reduction (H2/Pd or Fe/NH4Cl) Product->PathA PathB Path B: Ester Hydrolysis (LiOH/THF) Product->PathB LibA Aniline Derivatives (Ureas, Amides) Target: Kinases/GPCRs PathA->LibA Library Expansion LibB Carboxylic Acids (Peptidomimetics) Target: Proteases PathB->LibB Lead Opt.

Figure 1: Divergent synthetic workflow utilizing the scaffold as a central hub for library generation.

Applications in Drug Design[1][6][7]

This scaffold is not merely a passive linker; it actively contributes to the pharmacophore.

The "Privileged" Piperidine Core

The N-benzoylpiperidine moiety mimics the binding poses of endogenous neurotransmitters.

  • GPCR Ligands: This core is structurally homologous to ligands for 5-HT (Serotonin) and Dopamine (D2/D4) receptors. The piperidine nitrogen (though amidated here) provides the necessary spatial geometry to position the aromatic ring (nitrobenzoyl) into hydrophobic pockets (1).

  • Cholinesterase Inhibitors: Analogs of this scaffold are extensively studied as Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy.[3] The piperidine ring spans the catalytic gorge of the enzyme, connecting the peripheral anionic site (aromatic moiety) with the catalytic triad (ester/acid moiety) (2).

The Nitro Group: A "Masked" Warhead

In early discovery, the nitro group serves two distinct roles:

  • Electronic Probe: It strongly withdraws electrons, testing the electronic requirements of the binding pocket (e.g., pi-stacking interactions).

  • Synthetic Handle: It is rarely the final drug moiety due to toxicity concerns (nitroreductase liability). Instead, it is reduced to an aniline .

    • Strategy: Convert Nitro

      
       Amine 
      
      
      
      Urea/Sulfonamide . This extension allows the molecule to reach additional sub-pockets, drastically improving selectivity.
The Ester Moiety
  • Prodrug Potential: Methyl esters often serve as prodrugs to improve blood-brain barrier (BBB) penetration, hydrolyzed by esterases in the CNS to the active acid.

  • Transition State Mimicry: In protease inhibitors, the ester carbonyl can mimic the scissile peptide bond, positioning the inhibitor correctly in the active site.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Self-validating step: Monitoring by TLC (50% EtOAc/Hexane) ensures reaction completion before workup.

  • Preparation: Charge a round-bottom flask with Methyl piperidine-4-carboxylate HCl (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Cool to 0°C. Add Triethylamine (2.5 eq) dropwise. The solution should clear as the free base is liberated.

  • Acylation: Add 3-Nitrobenzoyl chloride (1.1 eq) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate. Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction (Iron-Mediated)

Use this when chemoselectivity is required (avoids reducing the ester).

  • Dissolve the nitro-ester (1.0 eq) in EtOH/Water (4:1) .

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux at 80°C for 2 hours.

  • Validation: Color change from pale yellow to brown/orange. TLC shows a highly polar, UV-active spot (amine).

  • Filter through Celite to remove iron residues.

Structural Biology & Pharmacophore Mapping

To rationally design analogs, one must visualize how this scaffold interacts with a theoretical binding pocket.

Pharmacophore Nitro NO2 (E-Withdrawing) Benzene Phenyl Ring (Pi-Stacking) Nitro->Benzene Amide Amide Linker (Rigid Spacer) Benzene->Amide Receptor1 Receptor Pi-Pocket Benzene->Receptor1  Pi-Pi   Piperidine Piperidine (Hydrophobic Core) Amide->Piperidine Ester Ester (H-Bond Acceptor) Piperidine->Ester Receptor2 Receptor Serine/H-Donor Ester->Receptor2  H-Bond  

Figure 2: Pharmacophore interaction map highlighting key binding vectors.

Safety & Handling

  • Nitro Aromatics: While this specific ester is generally stable, nitro-aromatic compounds can be energetic. Avoid heating dry solids to decomposition.

  • Sensitization: Treat all intermediates as potential skin sensitizers. Use double-gloving (Nitrile) during the acylation step due to the lachrymatory nature of benzoyl chlorides.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure. Journal of Medicinal Chemistry. This review details the ubiquity of the benzoylpiperidine core in 5-HT and Dopamine receptor ligands.

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. 2021.[4] Demonstrates the utility of the piperidine-4-carboxylate/carboxamide scaffold in enzyme inhibition.[3]

  • Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-carboxamide. International Journal of Research in Pharmacy and Chemistry. 2014.[5] Provides specific protocols for nitro-benzoyl piperidine synthesis and biological testing.

  • PubChem Compound Summary: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate. National Library of Medicine. 2025. Official chemical and physical property data.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Structure

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a derivative of piperidine, featuring a 3-nitrobenzoyl group attached to the piperidine nitrogen and a methyl carboxylate at the 4-position. The structural representation is as follows:

Molecular Formula: C₁₄H₁₆N₂O₅ Molecular Weight: 292.29 g/mol

The core structure is built upon the piperidine ring, a saturated heterocycle that is a common scaffold in many pharmaceuticals. The amide linkage to the 3-nitrobenzoyl group introduces specific electronic and steric properties that can influence its biological activity and metabolic stability. The methyl ester at the 4-position provides a site for potential further chemical modification or can influence the compound's solubility and pharmacokinetic profile.

Synthesis and Methodology

The most direct and logical synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate involves the esterification of its corresponding carboxylic acid, 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid (CAS Number: 352673-01-9) [1]. This precursor is commercially available and serves as the primary starting material.

Experimental Protocol: Fischer Esterification

This standard procedure involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Materials:

  • 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, for a more controlled reaction, thionyl chloride can be used to first convert the carboxylic acid to its acid chloride, followed by the addition of methanol. A similar procedure has been described for the synthesis of methyl 1-methylpiperidine-4-carboxylate from its corresponding carboxylic acid hydrochloride using thionyl chloride in methanol[2].

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can be further purified by column chromatography or recrystallization to yield the final product of high purity.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Precursor 1-(3-nitrobenzoyl)piperidine- 4-carboxylic acid (CAS: 352673-01-9) Reaction Fischer Esterification (Acid Catalyst, Reflux) Precursor->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Target Methyl 1-(3-nitrobenzoyl)piperidine- 4-carboxylate Reaction->Target Water Water (H2O) Reaction->Water

Caption: Synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate.

Physicochemical Properties (Predicted)

The exact physical properties of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate have not been empirically reported. However, based on the known properties of its precursor and similar compounds, we can infer the following characteristics.

PropertyPredicted Value/StateRationale
Physical Form SolidThe precursor, 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid, is a solid with a melting point of 185-188 °C[1]. Esterification is unlikely to change the physical state to a liquid.
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol)The parent compound, Methyl piperidine-4-carboxylate, is slightly soluble in water[3]. The addition of the nonpolar 3-nitrobenzoyl group would likely decrease water solubility further, while enhancing solubility in common organic solvents.
Melting Point Likely lower than the carboxylic acid precursorThe conversion of the carboxylic acid to a methyl ester typically results in a lower melting point due to the disruption of intermolecular hydrogen bonding present in the acid dimer.

Spectroscopic and Analytical Characterization (Anticipated)

For structural confirmation, the following analytical data would be expected:

  • ¹H NMR: Resonances corresponding to the protons on the 3-nitrophenyl group, the piperidine ring, and a characteristic singlet for the methyl ester protons around 3.7 ppm.

  • ¹³C NMR: Carbon signals for the carbonyls of the amide and ester, aromatic carbons (with distinct shifts due to the nitro group), and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and amide, and N-O stretching of the nitro group.

Applications and Research Interest

Derivatives of piperidine are widely investigated in medicinal chemistry due to their prevalence in biologically active molecules. The title compound serves as a valuable intermediate for the synthesis of more complex molecules. The 3-nitrobenzoyl moiety can be a site for further chemical transformations, such as reduction of the nitro group to an amine, which can then be further functionalized. This makes it a versatile building block for creating libraries of compounds for screening in drug discovery programs. For instance, related nitrobenzoyl piperidines have been explored as intermediates in the synthesis of various therapeutic agents[4].

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate. Based on the safety information for the precursor, 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid, the following hazards may be anticipated and should be considered:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • May cause respiratory irritation. [3]

  • Causes skin and serious eye irritation. [3]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side-shields

  • Chemical-resistant gloves

  • Lab coat

  • Use in a well-ventilated area or with a fume hood.

Conclusion

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a key chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a dedicated CAS number is not currently indexed, its synthesis is straightforward from the commercially available carboxylic acid precursor. This guide provides a foundational understanding of its synthesis, predicted properties, and handling, serving as a valuable resource for researchers in the field.

References

  • Smolecule. (2023, November 23). methyl 1-[(3-methyl-4-nitrophenyl)
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • EPA. (2025, October 15). methyl 1-(4-nitrophenyl)piperidine-4-carboxylate. [Link]

  • Semantic Scholar. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. [Link]

  • IndiaMART. Methyl 1-Benzyl-Piperidine-3-Carboxylate at ₹ 32000/100g | Baramati. [Link]

  • Drug Information. m-Nitrobenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological assays and influences its potential as a therapeutic agent. Dimethyl Sulfoxide (DMSO) is the most ubiquitous solvent used in early-stage drug discovery for compound solubilization and storage. This guide provides a comprehensive framework for determining and understanding the solubility profile of a specific molecule, Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate, in DMSO. While specific, publicly available solubility data for this exact compound is limited, this document serves as an authoritative, in-depth technical manual for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offers insights into data interpretation and troubleshooting. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility, forming a foundational component of any robust preclinical compound assessment program.

Introduction: The Nexus of Solubility, DMSO, and Drug Discovery

The Imperative of Solubility in Preclinical Research

In the landscape of drug discovery, poor solubility is a primary contributor to the failure of promising compounds. Low aqueous solubility can lead to underestimated toxicity, erratic results in biological screening assays, and significant challenges in developing viable formulations for in vivo studies.[1] Therefore, the early and accurate characterization of a compound's solubility is not merely a perfunctory step but a strategic necessity that informs critical decisions, from lead optimization to candidate selection.[2][3][4]

Dimethyl Sulfoxide (DMSO): The Universal Solvent Vehicle

Dimethyl Sulfoxide (DMSO) is a powerful, aprotic solvent renowned for its ability to dissolve a vast array of polar and nonpolar compounds.[5] This property has established it as the standard solvent for creating high-concentration stock solutions in high-throughput screening (HTS) libraries.[6][7] However, the use of DMSO is not without its complexities. Its hygroscopic nature, potential to influence assays, and the fact that solubility in DMSO does not always correlate with aqueous solubility necessitate a rigorous and standardized approach to its use.[8][9]

Profile of the Analyte: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

The subject of this guide, Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate, is a small organic molecule featuring several key functional groups that influence its physicochemical properties. These include an aromatic nitro group (electron-withdrawing, potentially impacting crystal lattice energy), an amide linkage, a piperidine ring (a common scaffold in medicinal chemistry), and a methyl ester. Understanding how these structural features interact with DMSO at a molecular level is key to predicting and interpreting its solubility.

The Theoretical Framework of Solubility

A robust experimental design is built upon a solid theoretical foundation. Understanding the principles governing solubility is paramount to selecting the appropriate assay and correctly interpreting the results.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements commonly performed in drug discovery.[1][4]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by measuring the concentration of a saturated solution that has been in equilibrium with an excess of the solid compound over an extended period (typically 24 hours or more).[1][3][10] This value is critical for pre-formulation and biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method .[3][10][11]

  • Kinetic Solubility is a measure of how much of a compound, initially dissolved in a concentrated DMSO stock, can remain in an aqueous buffer without precipitating over a shorter time frame (e.g., 1-2 hours).[1][4][12] This measurement is highly relevant for HTS, where compounds are rapidly diluted from DMSO stocks into aqueous assay buffers.[2][6] Kinetic solubility values are often higher than thermodynamic solubility because the rapid dilution can create a supersaturated, metastable state.[3][13]

The choice between these assays depends on the stage of research. Early discovery often relies on high-throughput kinetic assays, while lead optimization and later stages demand the precision of thermodynamic measurements.[1][4]

Physicochemical Causality: Why a Compound Dissolves

The solubility of a compound like Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in DMSO is governed by a balance of forces:

  • Solute-Solute Interactions: The energy required to break the compound's crystal lattice structure. High melting point compounds often have strong crystal packing, making them harder to dissolve.[8][14]

  • Solvent-Solvent Interactions: The energy needed to create a "hole" in the solvent for the solute molecule.

  • Solute-Solvent Interactions: The energy released when the solute molecule is solvated by DMSO molecules. DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate dipoles present in many drug-like molecules.[8]

The final solubility is a result of the interplay between these factors, along with the compound's solid-state form (amorphous vs. crystalline), which can significantly impact solubility.[8][14]

Experimental Design: A Self-Validating Approach

The following protocols are presented as self-validating systems, incorporating controls and precise analytical techniques to ensure the trustworthiness of the generated data.

Mandatory Prerequisite: Analyte Purity and DMSO Quality
  • Analyte Purity: Ensure the Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is of high purity (>95%), confirmed by HPLC and/or NMR. Impurities can act as solubilizing agents or retard crystal growth, leading to artificially inflated solubility values.[14]

  • Solvent Quality: Use only anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle stored under inert gas. DMSO is highly hygroscopic, and absorbed water can significantly alter its solvent properties and promote compound precipitation.[8][14]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the definitive standard for measuring equilibrium solubility.[3][10]

Methodology:

  • Preparation: Add an excess amount of solid Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (enough to ensure undissolved solid remains visible) to a series of clear glass vials.

  • Solvent Addition: Add a precise, known volume of high-purity DMSO to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator set to 25 °C. Agitate the samples for at least 24 hours to ensure equilibrium is reached.[1][3][15] A parallel set at 37 °C can provide valuable physiological context.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Then, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.[1]

  • Sampling: Carefully withdraw a small aliquot from the clear supernatant, being cautious not to disturb the solid pellet.

  • Quantification:

    • Prepare a calibration curve by making serial dilutions of a known high-concentration stock of the compound in DMSO.

    • Dilute the supernatant sample to fall within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the sample's peak area to the calibration curve.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Analyte to Vial B Add Precise Volume of High-Purity DMSO A->B Step 1-2 C Seal & Agitate (24h @ 25°C) B->C Step 3 D Centrifuge at High Speed C->D Step 4 E Collect Clear Supernatant D->E Step 5 G Dilute Supernatant Sample E->G F Prepare Calibration Curve H Analyze via HPLC-UV F->H G->H I Calculate Solubility from Curve H->I

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This method uses nephelometry (light scattering) to rapidly assess the point at which a compound precipitates when diluted from DMSO into an aqueous buffer.[2][6][12] While this protocol describes dilution into an aqueous buffer (the most common use case), the same principle can be adapted for pure DMSO if assessing solubility limits for stock preparation.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in pure DMSO (e.g., 20 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.[12]

  • Serial Dilution: In a DMSO-compatible 96-well plate (the "source plate"), perform a 2-fold serial dilution of the stock solution with pure DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).

  • Assay Plate Preparation: Using a multichannel pipette or automated liquid handler, transfer a small, precise volume (e.g., 2 µL) from each well of the source plate to a corresponding well of a clear, flat-bottom 96-well assay plate.

  • Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.[16]

  • Incubation & Measurement:

    • Immediately mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature (25 °C) for a defined period, typically 1.5 to 2 hours.[1][12]

    • Measure the light scattering in each well using a laser nephelometer or the turbidity using a plate reader at a non-absorbent wavelength (e.g., 620 nm).[2][6]

  • Data Analysis: Plot the turbidity/nephelometry signal against the compound concentration. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in signal above the baseline (wells with DMSO only).

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format.

Quantitative Data Summary
ParameterValueUnitMethodTemperature (°C)
Thermodynamic SolubilityTo be determinedmg/mLShake-Flask HPLC-UV25
Thermodynamic SolubilityTo be determinedmMShake-Flask HPLC-UV25
Thermodynamic SolubilityTo be determinedmg/mLShake-Flask HPLC-UV37
Thermodynamic SolubilityTo be determinedmMShake-Flask HPLC-UV37
Kinetic Solubility (in PBS, pH 7.4)To be determinedµMNephelometry25

Note: This table is a template for presenting experimentally determined data.

Troubleshooting Common Solubility Issues

Interpreting solubility data requires a keen eye for potential artifacts and a systematic approach to troubleshooting.

G start Inconsistent or Unexpectedly Low Solubility Result check_compound Is Compound Purity & Identity Confirmed? start->check_compound check_dmso Is DMSO Anhydrous & High-Purity? check_compound->check_dmso Yes repurify Action: Re-purify or Re-synthesize Compound check_compound->repurify No check_time Was Equilibration Time Sufficient? (Thermodynamic Assay) check_dmso->check_time Yes new_dmso Action: Use Fresh, Anhydrous DMSO check_dmso->new_dmso No check_stock Did DMSO Stock Show Precipitation? check_time->check_stock Yes extend_time Action: Increase Equilibration Time (e.g., to 48h or 72h) check_time->extend_time No remake_stock Action: Remake Stock, Consider Lower Conc. check_stock->remake_stock Yes

Caption: A logical decision tree for troubleshooting solubility experiments.

A common issue is compound precipitation from DMSO stocks over time, especially after freeze-thaw cycles.[14] Once a compound crystallizes from DMSO, it may be in a lower energy, less soluble polymorphic form that is difficult to redissolve.[14] It is best practice to use freshly prepared DMSO solutions for all solubility experiments.[17]

Conclusion

This guide provides a comprehensive, scientifically grounded framework for determining the solubility profile of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in DMSO. By distinguishing between thermodynamic and kinetic solubility and employing validated, robust protocols, researchers can generate reliable and trustworthy data. This information is fundamental for the successful progression of a compound through the drug discovery pipeline, enabling informed decisions, minimizing experimental artifacts, and ultimately increasing the probability of identifying a viable clinical candidate. The principles and methodologies detailed herein are broadly applicable to the characterization of any novel chemical entity.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Retrieved from Recipharm website. [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. [Link]

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from Halo Labs website. [Link]

  • Barreiro, G. C. (2023, December 13). USP 1236 Solubility Measurements Guide. Retrieved from Scribd. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(11), 1795-804. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Retrieved from Ziath. [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from Ziath website. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University website. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from Quora. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from Cytiva. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from ResearchGate. [Link]

  • Nissink, J. W. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(5), 489-493. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from ResearchGate. [Link]

Sources

Beyond the SDS: Strategic Handling and Risk Mitigation for Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate Safety & Handling Guide Content Type: Technical Whitepaper / Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Chemical Identity & Structural Context

Compound Name: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate Synonyms: Methyl 1-(3-nitrobenzoyl)isonipecotate; 1-(3-Nitrobenzoyl)-4-piperidinecarboxylic acid methyl ester. Molecular Formula: C₁₄H₁₆N₂O₅ Molecular Weight: 292.29 g/mol CAS Number: Note: While the free acid form (CAS 352673-01-9) is indexed, the specific methyl ester is often a "make-on-demand" intermediate. Treat as a Novel Chemical Entity (NCE) with high-hazard potential.

Structural Alert Analysis

As a Senior Application Scientist, I do not rely solely on generic H-codes. We must analyze the pharmacophore for intrinsic risks:

  • Nitro-Aromatic Moiety (

    
    ):  A structural alert for potential genotoxicity and energetic instability.[1] Metabolic reduction can yield hydroxylamines or amines, which are often more toxic (methemoglobinemia risk).[1]
    
  • Piperidine Scaffold: Increases lipophilicity compared to the benzoyl chloride precursor, potentially enhancing dermal absorption.[1]

  • Methyl Ester: Susceptible to hydrolysis; releases methanol and the corresponding free acid upon contact with mucosal moisture or basic conditions.[1]

Hazard Identification & Toxicology (The "Why")

Standard SDSs often default to "Irritant" when data is missing.[1] However, based on Structure-Activity Relationships (SAR) and precursor data (3-nitrobenzoyl chloride), the following elevated risk profile must be assumed:

Hazard ClassGHS CodeSignal WordMechanism of Action / Risk Justification
Acute Toxicity (Dermal) H311 DangerNitro-aromatics penetrate skin rapidly. Systemic absorption may interfere with oxygen transport (Methemoglobinemia).[1]
Genotoxicity H341 WarningThe 3-nitro group is a structural alert for mutagenicity (Ames positive potential) via nitroreductase pathways.[1]
Skin/Eye Corrosion H314/H318 DangerWhile the ester is less corrosive than the acid chloride, hydrolysis on wet skin releases acidic byproducts.[1]
Physical Hazard H290 WarningNitro compounds have high energy content.[1] While not a primary explosive, they can decompose violently under high heat or confinement.[1]

Operational Safety & Handling Protocols

The "Double-Barrier" Containment Strategy

Do not handle this compound on an open bench. The lipophilicity of the piperidine ring combined with the nitro group's toxicity necessitates a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.[1]

PPE Specification (Permeation Defense):
  • Primary Layer: High-breakthrough Nitrile (4 mil).[1]

  • Secondary Layer: Long-cuff Neoprene or Laminate film (Silver Shield) if handling >500mg.[1]

  • Reasoning: Nitro-aromatics can permeate standard latex/thin nitrile in <15 minutes.[1]

Workflow Decision Matrix

The following diagram outlines the logical flow for handling this intermediate, integrating purity checks with safety stops.

SafetyMatrix Start Receipt of Compound (Solid State) Check Visual Inspection: Yellow/Cream Powder? Start->Check Purity Purity Check (H-NMR/LCMS) Verify Nitro Integrity Check->Purity If Appearance OK Decision Is Purity >95%? Purity->Decision Degraded RISK: Hydrolysis/Reduction (Presence of free acid/amine) Decision->Degraded No Safe Proceed to Reaction Decision->Safe Yes Action1 Recrystallize (EtOH) Avoid excessive heat Degraded->Action1 Minor Impurity Action2 Quarantine & Dispose (High Tox Waste) Degraded->Action2 Major Decomposition Process Downstream Synthesis (e.g., Nitro Reduction) Safe->Process Acylation/Reduction

Caption: Operational workflow for validating compound integrity before synthesis. Degraded nitro compounds present unpredictable kinetic risks.[1]

Synthesis & Reaction Safety Profile

When utilizing Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in synthesis (e.g., reducing the nitro group to an aniline), specific thermodynamic risks arise.

Exotherm Management (Nitro Reduction)

The most common next step is the reduction of the nitro group to an amine (


).[1]
  • Risk: This reduction is highly exothermic (

    
    ).[1]
    
  • Protocol:

    • Solvent Selection: Use Methanol or Ethanol.[1] Avoid ethers if using Pd/C (peroxide risk).[1]

    • Heat Removal: Active cooling is mandatory .[1] Do not rely on ambient heat loss.[1][2]

    • H₂ Source: If using hydrogenation, ensure the reactor is grounded. Static discharge can ignite the solvent-H₂ mix, and the nitro compound provides oxygen for combustion.[1]

Hydrolysis Risks
  • Condition: Basic aqueous workups (NaOH/LiOH).[1]

  • Observation: If the organic layer turns bright yellow/orange during extraction, the ester has likely hydrolyzed to the acid (which is often water-soluble at pH > 7), leading to product loss.[1]

  • Mitigation: Maintain pH < 8 during workup or use rapid, cold extraction techniques.[1]

Emergency Response & Stability

Fire Fighting Measures
  • Media: Water spray, Alcohol-resistant foam, Dry chemical.[1][3]

  • Contraindication: Do NOT use a solid water stream.[1] This may scatter the light powder, creating a dust explosion hazard (high surface area + nitro oxidant).[1]

  • Combustion Products: Nitrogen oxides (

    
    ), Carbon monoxide (
    
    
    
    ).[1]
    
    
    inhalation causes delayed pulmonary edema; responders must wear SCBA.[1]
Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area (10m radius).

  • Dampen: Gently mist the powder with an inert solvent (e.g., heptane) or water (if disposal is immediate) to prevent dust aerosolization.[1]

  • Sweep: Use spark-proof tools.[1][3]

  • Neutralize: Wipe surfaces with 10% sodium thiosulfate (if suspected reduction byproducts exist) or simple soap/water.[1]

Waste Management

This compound must never be disposed of in general trash or standard aqueous waste streams due to aquatic toxicity and genotoxic potential.[1]

Waste StreamMethodJustification
Solid Waste High-Temp Incineration (>1000°C)Ensures complete destruction of the nitro-aromatic ring.
Aqueous Waste Carbon Adsorption -> IncinerationNitro compounds are often resistant to biodegradation in water treatment plants.[1]
Contaminated Sharps Segregated "Cytotoxic/Genotoxic" BinPrevents accidental exposure to waste handlers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11669466 (Related Structure: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzoyl chloride derivatives - Genotoxicity Endpoints.[1] Retrieved from [Link][1]

  • Juneja, T. R., et al. (1995). Mutagenicity of nitrobenzyl derivatives: potential bioreductive anticancer agents.[1][4] Mutation Research/Genetic Toxicology, 348(3), 137-145.[1] Retrieved from [Link]

Sources

Strategic Pharmacophore Modeling of the Benzoyl Piperidine Scaffold: A High-Fidelity Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling with Benzoyl Piperidine Scaffolds Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

The benzoyl piperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a core structural element in diverse therapeutic classes, including acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs), 5-HT2A antagonists, and orexin receptor antagonists.[1][2] Its versatility stems from the interplay between the semi-rigid piperidine ring and the planar benzoyl linker, which allows for precise vectorization of functional groups.

This guide provides a rigorous, step-by-step methodology for generating, validating, and applying pharmacophore models specifically for benzoyl piperidine derivatives. Unlike generic modeling tutorials, this document focuses on the specific conformational and electronic challenges posed by this scaffold, such as the protonation state of the piperidine nitrogen and the rotational energy barriers of the amide linker.

The Structural Basis: Benzoyl Piperidine as a Privileged Scaffold

To model this scaffold effectively, one must understand its intrinsic physicochemical properties. The benzoyl piperidine structure is not merely a linker; it is a pharmacophoric engine.

Structural Anatomy & Key Features
  • The Piperidine Ring: Typically adopts a chair conformation. In physiological conditions (pH 7.4), the basic nitrogen (pKa ~9-10) is protonated, serving as a critical Positive Ionizable (PI) feature capable of cation-

    
     interactions (e.g., with Trp86 in AChE).
    
  • The Benzoyl Linker: Unlike the flexible benzyl linker found in Donepezil, the benzoyl linker contains an amide bond. This introduces partial double-bond character (resonance), forcing the

    
     atoms into a planar arrangement. This restricts conformational entropy, potentially reducing the penalty upon binding but requiring accurate initial conformational sampling.
    
  • The Carbonyl Oxygen: Acts as a strong Hydrogen Bond Acceptor (HBA) , a feature absent in benzyl analogs.

Comparative Pharmacophoric Profiles
FeatureBenzyl Piperidine (e.g., Donepezil)Benzoyl Piperidine (Target Scaffold)Modeling Implication
Linker Flexibility High (Rotatable methylene)Moderate (Restricted amide)Requires specific torsion constraints during conformational search.
H-Bonding None in linkerStrong HBA (Carbonyl)Add HBA feature vector perpendicular to C=O bond.
Nitrogen Basicity Tertiary Amine (High pKa)Amide-like (Reduced pKa if N-benzoyl)Critical: If the benzoyl is attached to the N (amide), the N is NOT basic/ionizable. If benzoyl is on C4, the N remains basic. This guide assumes the C4-benzoyl or N-benzoyl variations are explicitly defined.

> Expert Insight: A common error in modeling N-benzoyl piperidines is assigning a Positive Ionizable feature to the amide nitrogen. Amide nitrogens are non-basic. Ensure your model distinguishes between N-benzoyl piperidine (neutral linker) and 4-benzoyl piperidine (basic amine).

Computational Workflow: From Curation to Validation

The following workflow integrates ligand-based and structure-based approaches to maximize model enrichment.

Diagram: Pharmacophore Generation Pipeline

PharmacophoreWorkflow Start Dataset Curation (Actives vs. Decoys) Prep Ligand Preparation (Protonation @ pH 7.4, Tautomers) Start->Prep Conf Conformational Expansion (Monte Carlo / Systematic) Prep->Conf Energy Window < 10 kcal/mol Align Molecular Alignment (Substructure: Piperidine Ring) Conf->Align Feat Feature Definition (HBA, HBD, PI, AR, HY) Align->Feat Model Hypothesis Generation (Common Feature Pharmacophore) Feat->Model Valid Validation (ROC, AUC, Enrichment Factor) Model->Valid Valid->Model Refine Constraints

Caption: End-to-end workflow for generating high-confidence pharmacophore models for benzoyl piperidine ligands.

Detailed Experimental Protocol

Step 1: Dataset Construction & Decoy Generation
  • Actives: Curate benzoyl piperidine derivatives with

    
     against the target (e.g., AChE or 5-HT2A).
    
  • Decoys: Use the DUD-E (Directory of Useful Decoys) approach. For every active, generate 50 decoys matched by molecular weight and LogP but topologically dissimilar.

  • Grounding: Ensure all structures are washed and salts removed.

Step 2: Conformational Analysis (The Critical Step)

Because the piperidine ring can flip and the benzoyl group can rotate, a single conformation is insufficient.

  • Method: Mixed Monte Carlo/Low-Mode search.

  • Force Field: OPLS4 or MMFF94x (handles organic amines well).

  • Constraint: If modeling N-benzoyl derivatives, constrain the amide bond to trans (dihedral

    
    ) as it is the energetic minimum.
    
  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

Step 3: Pharmacophore Feature Definition

Based on the benzoyl piperidine scaffold, define the following features manually or via software (e.g., Discovery Studio, MOE, Schrödinger Phase):

  • Positive Ionizable (PI): Centered on the piperidine nitrogen (only if it is a secondary/tertiary amine, NOT an amide).

  • Hydrophobic (HY) / Aromatic (AR): Centered on the phenyl ring of the benzoyl group.

  • H-Bond Acceptor (HBA): A vector projecting from the carbonyl oxygen.

  • Excluded Volumes: Place spheres around the steric bulk of the piperidine ring to prevent sterically clashing false positives.

Step 4: Model Validation Metrics

A model is only as good as its predictive power. Use the following metrics:

  • Receiver Operating Characteristic (ROC): Plot Sensitivity (True Positive Rate) vs. 1-Specificity (False Positive Rate).[3]

  • Area Under Curve (AUC): An AUC > 0.7 is acceptable; > 0.85 is excellent.[4]

  • Enrichment Factor (EF): Calculate

    
    .
    
    
    
    

Case Study Application: AChE Inhibitors

Context: Benzoyl piperidines binding to Acetylcholinesterase (AChE).[5][6][7]

In AChE inhibitors, the benzoyl piperidine scaffold often bridges the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

Interaction Map
  • CAS Interaction: The piperidine nitrogen (protonated) forms a cation-

    
     interaction with Trp86 .
    
  • Mid-Gorge: The benzoyl carbonyl forms hydrogen bonds with Phe295 (acyl pocket).

  • PAS Interaction: The phenyl ring of the benzoyl group engages in

    
    -
    
    
    
    stacking with Trp286 .
Diagram: Pharmacophore Map for AChE Binding

AChE_Interaction PI Pos. Ionizable (Piperidine N) HBA H-Bond Acceptor (Carbonyl O) PI->HBA ~5.5 Angstroms Trp86 Trp86 (Cation-Pi) PI->Trp86 Interaction AR Aromatic Ring (Benzoyl Ph) HBA->AR ~2.8 Angstroms Phe295 Phe295 (H-Bond) HBA->Phe295 Interaction Trp286 Trp286 (Pi-Pi) AR->Trp286 Interaction

Caption: Spatial arrangement of pharmacophoric features for a benzoyl piperidine ligand within the AChE gorge.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enrichment (EF < 5) Poor decoy selection (too easy or too hard).Ensure decoys have similar MW and LogP but different topology (use DUD-E).
False Positives Pharmacophore is too permissive (missing steric constraints).Add Excluded Volume spheres to represent the receptor wall boundaries.
Missing Actives Over-constrained features.Increase the tolerance radius of the PI and AR features (e.g., from 1.5 Å to 2.0 Å).

References

  • MDPI (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. [Link]

  • NIH / PubMed (2023). Discovery of Donepezil-like Compounds as Potential Acetylcholinesterase Inhibitors Determined by Pharmacophore Mapping. [Link]

  • Frontiers in Pharmacology (2025). dyphAI dynamic pharmacophore modeling with AI: a tool for efficient screening of new acetylcholinesterase inhibitors. [Link]

  • Arabian Journal of Chemistry (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking... (Reference for ROC/AUC protocols). [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate via Acyl Chloride Coupling

[1]

Executive Summary

This Application Note details the optimized protocol for the synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate via the reaction of 3-nitrobenzoyl chloride with methyl isonipecotate .[1]

This reaction represents a classic nucleophilic acyl substitution. While conceptually simple, the presence of the remote ester moiety on the piperidine ring and the high reactivity of the nitro-substituted acid chloride requires precise control of stoichiometry, temperature, and pH during workup to prevent side reactions (hydrolysis) and ensure high purity without chromatographic separation.

Scientific Background & Reaction Logic[1][2][3]

The Chemistry

The synthesis involves the acylation of a secondary amine (methyl isonipecotate) with an activated acid derivative (3-nitrobenzoyl chloride).[1]

  • Electrophile: 3-nitrobenzoyl chloride.[1] The nitro group at the meta position is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. This makes the reagent highly reactive but also susceptible to rapid hydrolysis by atmospheric moisture.

  • Nucleophile: Methyl isonipecotate.[1] A secondary piperidine amine.[1][2] It is a strong nucleophile.[1]

  • Base: A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the liberated HCl.[1] Failure to remove HCl will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Reaction Mechanism (Visualization)

The reaction proceeds via an addition-elimination pathway.[1][3]

ReactionMechanismReactantsReactants:Amine + Acid ChlorideTetrahedralTetrahedralIntermediateReactants->TetrahedralNucleophilic AttackEliminationElimination of Cl-Tetrahedral->EliminationCollapse of IntermediateProductAmide Product+ HCl (Salt)Elimination->ProductFormation of Amide Bond

Figure 1: Simplified mechanistic flow of the acylation reaction.[1]

Critical Experimental Parameters

To ensure reproducibility and "self-validating" purity, the following parameters must be strictly controlled:

ParameterSpecificationRationale (Causality)
Stoichiometry 1.0 eq Amine : 1.1 eq Acid ChlorideA slight excess of the acid chloride ensures the complete consumption of the amine. Unreacted acid chloride is easier to remove (via hydrolysis/wash) than unreacted amine.
Base 1.5 eq Triethylamine (TEA)Scavenges HCl.[1] TEA hydrochloride is water-soluble, aiding removal during aqueous workup.
Temperature 0°C (Addition)

RT
The electron-deficient acid chloride reacts exothermically.[1] Starting at 0°C prevents thermal decomposition and minimizes impurity formation.
Solvent Anhydrous Dichloromethane (DCM)DCM solubilizes all reactants.[1] Anhydrous conditions prevent the conversion of the acid chloride to 3-nitrobenzoic acid before it can react with the amine.[1]

Detailed Experimental Protocol

Materials
  • Reagent A: Methyl isonipecotate (MW: 143.18 g/mol )[1]

  • Reagent B: 3-nitrobenzoyl chloride (MW: 185.56 g/mol )[1][4]

  • Base: Triethylamine (TEA) (MW: 101.19 g/mol )[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl isonipecotate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Add Triethylamine (1.5 equiv) to the solution.

  • Cool the mixture to 0°C using an ice-water bath.

    • Note: The base is added before the acid chloride to ensure the environment is immediately neutralizing upon reaction onset.

Step 2: Addition of the Electrophile

  • Dissolve 3-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.[1]

  • Add the acid chloride solution dropwise to the cold amine solution over 15–20 minutes.

    • Observation: Fuming may occur if the acid chloride is of low quality (hydrolyzed).[1] A mild exotherm is expected.[1]

  • Once addition is complete, allow the reaction to stir at 0°C for 15 minutes.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 2–3 hours.

  • Validation Point: Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. The amine starting material spot should be completely absent.

Step 4: The "Self-Validating" Workup This workup is designed to chemically separate impurities based on pKa, leaving only the neutral amide product in the organic phase.

  • Quench: Add water to the reaction mixture.

  • Acid Wash (Removal of Amine/Base): Transfer to a separatory funnel.[1] Wash the organic layer with 1M HCl (2x) .[1]

    • Logic: This protonates unreacted TEA and any trace methyl isonipecotate, pulling them into the aqueous phase. The product (amide) remains in the DCM.

  • Base Wash (Removal of Acid): Wash the organic layer with Saturated NaHCO3 (2x) .[1]

    • Logic: This deprotonates any 3-nitrobenzoic acid (formed from excess acid chloride hydrolysis) into its water-soluble carboxylate salt.[1]

  • Drying: Wash with Brine (1x), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification Logic Tree[1]

WorkupLogicCrudeMixCrude Reaction Mixture(Product, TEA, Excess Acid Chloride)AcidWashWash 1: 1M HClCrudeMix->AcidWashExtracts TEA/AmineBaseWashWash 2: Sat. NaHCO3AcidWash->BaseWashOrganic LayerAqueousWasteAqueous WasteAcidWash->AqueousWasteProtonated AminesOrganicPhaseOrganic Phase (DCM)BaseWash->OrganicPhaseNeutral AmideBaseWash->AqueousWasteBenzoate Salts

Figure 2: Purification logic relying on acid-base extraction.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Acid Chloride is fresh/white (not yellow/crusty). Use anhydrous DCM.
Impurity: 3-Nitrobenzoic Acid Incomplete Base WashIncrease the number of NaHCO3 washes. Ensure the aqueous layer is basic (pH > 8).
Impurity: Methyl Isonipecotate Stoichiometry ErrorEnsure >1.05 equiv of Acid Chloride was used. If amine remains, use a stronger acid wash (1M HCl).[1]
Product is an Oil Solvent TrappingThis amide may be an oil or low-melting solid.[1] Dry thoroughly under high vacuum.[1] Triturate with Hexanes/Ether to induce crystallization.

References

  • Schotten-Baumann Reaction Overview: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007 . [1]

  • Properties of 3-Nitrobenzoyl Chloride: National Center for Biotechnology Information. PubChem Compound Summary for CID 8496, 3-Nitrobenzoyl chloride.[1] [1]

  • Amide Coupling Methodologies: Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling.[1] Tetrahedron2005 , 61, 10827–10852.[1]

  • Synthesis of Piperidine Amides (Analogous Protocols): Organic Syntheses, Coll. Vol. 1, p.108 (1941); Vol. 1, p.82 (1921).[1] Benzoyl Piperidine.[1][5]

Procedure for reducing nitro group in Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Nitro Reduction of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Executive Summary & Strategic Analysis

This guide details the operational protocols for the reduction of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate to its corresponding aniline, Methyl 1-(3-aminobenzoyl)piperidine-4-carboxylate .

This transformation represents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains three reducible or hydrolysable functionalities:

  • Nitro group (Target): Requires reduction (

    
    ).
    
  • Methyl Ester (Off-Target): Susceptible to hydrolysis (under strong basic/acidic aqueous conditions) or over-reduction to an alcohol (with strong hydrides like

    
    ).
    
  • Benzamide Linkage (Off-Target): Generally stable, but susceptible to cleavage under vigorous acid hydrolysis or strong hydride reduction.

The Solution: We present two validated protocols. Protocol A (Catalytic Hydrogenation) is the industry standard for cleanliness and scalability. Protocol B (Fe/NH


Cl)  is the "robust" alternative, essential when hydrogenation equipment is unavailable or if the substrate contains trace impurities (e.g., sulfur) that poison Palladium catalysts.

Structural Logic & Selectivity

The following diagram illustrates the reaction scheme and the chemoselective requirements.

ReactionScheme Substrate Methyl 1-(3-nitrobenzoyl) piperidine-4-carboxylate Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e- Reduction Ester Methyl Ester (Must Retain) Substrate->Ester Contains Amide Amide Linker (Must Retain) Substrate->Amide Contains Hydroxyl Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Product Methyl 1-(3-aminobenzoyl) piperidine-4-carboxylate Hydroxyl->Product 2e- Reduction

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group while highlighting the ester and amide functionalities that must remain inert.[1]

Protocol A: Catalytic Hydrogenation (Pd/C)

Context: This is the preferred method for scale-up (grams to kilograms). It generates minimal waste and requires simple workup (filtration). Mechanism: Heterogeneous catalysis where


 is adsorbed onto the Pd surface, facilitating the stepwise reduction of the nitro group.
Materials
  • Substrate: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to minimize fire risk). Load at 10 wt% of substrate mass.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acidic modifiers to prevent ester transesterification.

  • Reagent: Hydrogen gas (

    
    ) (Balloon or Parr shaker).
    
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flush a round-bottom flask (or hydrogenation vessel) with Nitrogen (

      
      ) or Argon.
      
    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.

    • Add the 10% Pd/C catalyst (10 wt% relative to substrate) carefully to the flask.

    • Gently add a small amount of solvent to wet the catalyst.

  • Substrate Addition:

    • Dissolve the substrate in Methanol (concentration ~0.1 M).

    • Add the solution to the flask containing the catalyst.

  • Hydrogenation:

    • Evacuation: Cycle vacuum and

      
       three times to remove oxygen.
      
    • H2 Introduction: Introduce

      
       gas.[2][3][4][5] For small scales (<5g), a standard 
      
      
      
      balloon (1 atm) is sufficient. For larger scales, use a Parr shaker at 30-50 psi.
    • Agitation: Stir vigorously at Room Temperature (20-25°C) .

    • Time: Reaction is typically complete in 2–6 hours. Monitor by TLC or LCMS.

  • Workup:

    • Purge: Remove

      
       source and flush system with 
      
      
      
      .
    • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C. Rinse the pad with Methanol.

    • Caution: Do not let the filter cake dry out completely in air, as used catalyst can ignite. Keep it damp with water before disposal.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator, <40°C).

    • Result: The product is usually obtained as an off-white solid or thick oil, sufficiently pure for the next step.

Protocol B: Iron / Ammonium Chloride (Béchamp Modification)

Context: Use this method if the substrate contains halogens (which Pd/C might de-halogenate) or if sulfur impurities are poisoning the Pd catalyst.[5] It is chemically robust and impossible to over-reduce the ester.

Materials
  • Substrate: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (1.0 equiv)

  • Reductant: Iron Powder (Fe) (3.0 - 5.0 equiv). Use fine powder (325 mesh) for best kinetics.

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol / Water (3:1 ratio).

Step-by-Step Procedure
  • Setup:

    • Equip a round-bottom flask with a reflux condenser and a strong magnetic stir bar (or overhead stirrer for >10g scale).

  • Mixing:

    • Add Substrate, Ethanol, and Water.

    • Add Ammonium Chloride (

      
      ).[6][7]
      
    • Add Iron Powder (Fe).[7][8]

  • Reaction:

    • Heat the mixture to Reflux (approx. 70-80°C) .

    • Observation: The reaction is heterogeneous.[3][4] Vigorous stirring is critical to ensure contact between the solid iron and the organic phase.

    • Time: 1–4 hours. The mixture will turn a rusty brown/black color.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filtration: Filter through a Celite pad to remove iron oxide sludge.

    • Tip: The sludge can be sticky. Washing the pad with warm Ethanol ensures full recovery of the product.

    • Extraction: Concentrate the filtrate to remove most Ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Wash the organic layer with Brine, dry over

      
      , and concentrate.
      

Process Control & Visualization

Workflow Logic (Protocol A)

Workflow Start Start: Nitro Substrate Safety Safety Check: Inert Atmosphere (N2) Start->Safety Mix Mix: Substrate + Pd/C in MeOH Safety->Mix H2_Add Add H2 Source (Balloon/Parr) Mix->H2_Add React Reaction: 25°C, 2-6 hrs H2_Add->React Check QC: LCMS/TLC (Nitro consumed?) React->Check Check->React No (Extend Time) Filter Filter: Celite Pad (Remove Pd) Check->Filter Yes Conc Concentrate: Rotary Evaporator Filter->Conc End End: Aniline Product Conc->End

Figure 2: Operational workflow for the Catalytic Hydrogenation protocol.

Analytical Validation Table
ParameterSubstrate (Nitro)Product (Aniline)Notes
LCMS (M+H) 293.1263.1Mass shift of -30 Da (Loss of O2, Gain of H2).
1H NMR (Aromatic) Deshielded protons (8.0 - 8.5 ppm)Shielded protons (6.5 - 7.2 ppm)Significant upfield shift due to amine electron donation.
1H NMR (Amine) AbsentBroad singlet ~3.5 - 5.0 ppmExchangeable with D2O.
TLC (Rf) Higher Rf (Non-polar)Lower Rf (Polar)Aniline is more polar; stains red/orange with Ninhydrin.

Troubleshooting & Optimization

  • Problem: Incomplete conversion after 6 hours (Protocol A).

    • Cause: Catalyst poisoning (S or N species) or insufficient H2 transfer.

    • Fix: Purge the headspace and refill with fresh H2. If that fails, filter and add fresh catalyst.

  • Problem: Ester hydrolysis observed (Product is carboxylic acid).

    • Cause: Presence of water or acid/base in the solvent.

    • Fix: Ensure solvents are anhydrous. For Protocol B, reduce reaction time or temperature if hydrolysis occurs (though rare at neutral pH).

  • Problem: Filtration is slow (Protocol B).

    • Cause: Colloidal iron oxides.

    • Fix: Add a small amount of

      
       to the mixture before filtering to coagulate the solids, or use a larger pad of Celite.
      

References

  • Catalytic Hydrogenation Mechanism

    • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation.[2][3][4][5][6][9][10]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Fe/NH4Cl Methodology

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[7][8]

    • Source: ChemSpider Synthetic Pages.
  • General Nitro Reduction Reviews

    • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.[11]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Chemoselectivity Data

    • Title: Selective Reduction of Nitro Groups.[1][2][3][9][11][12]

    • Source: BenchChem Technical Support.[2]

Sources

Using Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate as a peptidomimetic scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate as a Versatile Peptidomimetic Scaffold

Executive Summary & Structural Rationale

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a "privileged structure" in medicinal chemistry, specifically designed as a


-turn peptidomimetic scaffold .

In native proteins,


-turns are reversal motifs often situated at the protein surface, making them critical recognition sites for receptor binding, antigen-antibody recognition, and protein-protein interactions (PPIs). Small peptides mimics of these turns are often unstable; however, the isonipecotic acid (piperidine-4-carboxylic acid)  core provides a rigid, non-peptide backbone that locks the molecular conformation, reducing the entropic penalty of binding.

Key Structural Advantages:

  • Conformational Restriction: The piperidine ring forces the N- and C-termini into a specific spatial arrangement, mimicking the

    
     to 
    
    
    
    geometry of a type-II
    
    
    -turn.
  • Orthogonal Functionalization:

    • C-Terminus (Methyl Ester): Allows for chain extension (mimicking the peptide backbone).

    • N-Terminus (3-Nitrobenzoyl): Acts as a "masked" aniline. The nitro group is an electron-withdrawing placeholder that, upon reduction, provides an anchoring point for urea, amide, or sulfonamide diversifications (mimicking side-chain residues).

Strategic Workflow: Divergent Library Synthesis

The utility of this scaffold lies in its ability to serve as a branch point for parallel synthesis. The following diagram illustrates the logical flow from the core scaffold to a diversified library.

Peptidomimetic_Workflow Start Core Scaffold Methyl 1-(3-nitrobenzoyl) piperidine-4-carboxylate Hydrolysis Step A: Ester Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Path A Reduction Step B: Nitro Reduction (H2/Pd-C or SnCl2) Start->Reduction Path B Acid Free Carboxylic Acid (C-Terminus Exposed) Hydrolysis->Acid Coupling_C Peptide Coupling (HBTU/DIPEA + R-NH2) Acid->Coupling_C Final_C C-Terminal Extended Mimetics Coupling_C->Final_C Aniline Aniline Intermediate (Side-Chain Anchor) Reduction->Aniline Div_Urea Urea Formation (Isocyanates) Aniline->Div_Urea Div_Amide Amide Coupling (Acid Chlorides) Aniline->Div_Amide

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the nitro and ester groups to generate peptidomimetic libraries.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate from methyl isonipecotate.

Reagents: Methyl isonipecotate (HCl salt), 3-Nitrobenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: In a 250 mL round-bottom flask, suspend Methyl isonipecotate HCl (10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool the mixture to 0°C (ice bath). Add TEA (25.0 mmol, 2.5 eq) dropwise. The suspension should clear as the free base is liberated.

  • Acylation: Dissolve 3-Nitrobenzoyl chloride (11.0 mmol, 1.1 eq) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 30 mL), sat. NaHCO3 (2 x 30 mL), and brine (30 mL).

  • Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary, though the crude is often sufficiently pure (>95%).

Expert Insight: Rotamers are expected. The NMR of this compound will likely show broadened or split peaks (especially the piperidine ring protons) due to restricted rotation around the amide bond (N-CO). Do not mistake this for impurity.

Protocol B: Nitro Reduction (Unmasking the Aniline)

Objective: Converting the nitro group to an amine for side-chain functionalization.

Method Choice:

  • Standard: Catalytic Hydrogenation (cleanest).

  • Chemoselective: SnCl2 reduction (use if the molecule contains halogens or alkenes sensitive to H2).

Standard Procedure (H2/Pd-C):

  • Dissolve the Nitro-Scaffold (5.0 mmol) in MeOH (30 mL).

  • Add 10% Pd/C (10 wt% of substrate mass) under an Argon atmosphere.

  • Purge with Hydrogen (balloon pressure is sufficient) and stir vigorously for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).

  • Concentration: Evaporate solvent to yield the aniline intermediate. Use immediately to avoid oxidation.

Protocol C: Ester Hydrolysis (C-Terminal Activation)

Objective: Exposing the carboxylic acid for peptide coupling.

  • Dissolve the Ester Scaffold (2.0 mmol) in THF (10 mL).

  • Add a solution of LiOH·H2O (4.0 mmol, 2 eq) in Water (5 mL).

  • Stir at RT for 3–12 hours. Monitor by LCMS (disappearance of M+14 peak).

  • Workup: Acidify carefully to pH ~3 using 1M HCl. Extract with EtOAc (3 x 20 mL).

  • Isolation: Dry (Na2SO4) and concentrate to afford the free acid.

Quantitative Data & Characterization Guidelines

When characterizing this scaffold and its derivatives, compare your data against these standard ranges.

ParameterExpected Value/ObservationNotes
Physical State White to pale yellow solidNitro compounds often crystallize well; amines may be oils.
1H NMR (DMSO-d6)

7.6–8.5 (Aromatic)
Look for the des-shielded proton ortho to the nitro group.
1H NMR (Piperidine) Broad multiplets

1.5–4.5
Rotamer Effect: Piperidine ring protons often appear as complex multiplets due to slow amide bond rotation.
LCMS (ESI+) [M+H]+ observedNitro groups do not ionize well; look for the ester/amide backbone signal.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water until hydrolyzed to the acid salt.

References

  • Isonipecotic Acid as a GABA Mimetic: Frølund, B., et al. "GABA(A) receptor ligands and their therapeutic potentials." Current Topics in Medicinal Chemistry (2002).

  • Nitro Reduction Protocols: Orlandi, M., et al.[1][2] "Metal-Free Reduction of Nitro Compounds to Amines." Organic Letters (2015).

  • Piperidine Scaffolds in Drug Discovery: Kozikowski, A. P., et al. "Chemistry and Biology of Piperidine-Based Peptidomimetics." Journal of Medicinal Chemistry.

  • Beta-Turn Mimetic Design: Hirschmann, R., et al.[3] "Nonpeptidal Peptidomimetics with a Beta-D-Glucose Scaffold." Accounts of Chemical Research.

  • General Amide Coupling (Schotten-Baumann): Montalbetti, C.A., et al. "Amide bond formation and peptide coupling." Tetrahedron (2005).

Sources

Application Note: Strategic Deployment of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds, particularly for challenging biological targets.[1] This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but high-quality interactions that serve as starting points for rational, structure-guided optimization.[2][3] This document provides a detailed guide on the application of a specific, high-value fragment, Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate , in a typical FBDD workflow. We will explore the fragment's physicochemical rationale, provide detailed protocols for primary screening and structural validation, and discuss subsequent hit-to-lead optimization strategies.

Introduction to the Fragment: A Tool for Probing Target Landscapes

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Fragments should not only be small but also possess chemical features that allow for efficient exploration of a target's binding landscape and offer clear vectors for chemical elaboration.[4] Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is an exemplary fragment designed with these principles in mind.

Structural Rationale:

  • 3D Saturated Core: The piperidine ring provides a three-dimensional, non-aromatic scaffold, which is often underrepresented in fragment libraries dominated by flat, 2D molecules.[5] This 3D character can enable interactions within more complex, non-planar binding pockets.[6]

  • Defined Vectors for Growth: The ester at the 4-position and the aromatic ring offer distinct and chemically tractable points for optimization via fragment growing or linking strategies.[7]

  • Specific Interaction Moieties: The nitrobenzoyl group provides a rich set of potential interactions. The aromatic ring can engage in π-stacking, while the nitro group is a strong hydrogen bond acceptor. The amide linkage also serves as both a hydrogen bond donor and acceptor site.

Physicochemical and "Rule of Three" Profile

The "Rule of Three" (Ro3) provides a general guideline for the properties of an ideal fragment, maximizing the probability of binding while ensuring ample room for optimization.[4]

PropertyValueRo3 GuidelineConformance
Molecular Formula C₁₄H₁₆N₂O₅--
Molecular Weight (MW) 292.29 g/mol < 300 DaYes
cLogP (estimated) 1.5 - 2.0≤ 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 5≤ 3No (Exceeds)
Rotatable Bonds 3≤ 3Yes

Note on H-Bond Acceptors: While the number of hydrogen bond acceptors (5) slightly exceeds the strict Ro3 guideline, the high density of functionality in a compact structure makes it an excellent tool for probing polar regions of a binding site. Its overall compliance with other parameters justifies its inclusion in a diverse fragment library.

The FBDD Experimental Workflow: From Fragment to Lead

An FBDD campaign is a multi-stage process that integrates sensitive biophysical techniques with structural biology and computational chemistry to build high-potency leads from low-affinity hits.[1][8]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Elaboration cluster_2 Phase 3: Lead Optimization Lib Fragment Library (incl. target fragment) Screen Biophysical Screen (e.g., SPR, NMR) Lib->Screen HitID Hit Identification (Weak Binders, µM-mM Kd) Screen->HitID Validate Orthogonal Validation (e.g., TSA, ITC) HitID->Validate Xtal X-ray Crystallography (Binding Mode Analysis) Validate->Xtal SBDD Structure-Based Design (Growing, Linking) Xtal->SBDD Chem Medicinal Chemistry (Synthesis & SAR) SBDD->Chem Chem->SBDD Iterate Lead Potent Lead Compound (nM Kd) Chem->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient binding events characteristic of fragments.[1] It provides real-time kinetic data (kₐ, kₔ) and equilibrium dissociation constants (Kₑ).

Objective: To identify and quantify the binding of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate to a target protein immobilized on a sensor chip.

Materials:

  • Target Protein: ≥95% purity, in a suitable buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).

  • Fragment Stock: 100 mM Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in 100% DMSO.

  • SPR Instrument (e.g., Biacore, Cytiva).

  • Sensor Chip (e.g., CM5, suitable for amine coupling).

  • Amine Coupling Kit (EDC, NHS, Ethanolamine).

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 Surfactant, 2% DMSO.

Protocol:

  • Chip Preparation and Protein Immobilization:

    • Equilibrate the system with Running Buffer.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM Acetate buffer, pH 5.0) over one flow cell until the desired immobilization level is reached (e.g., 8000-10000 Response Units).

    • Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

    • Rationale: Covalent immobilization via amine coupling provides a stable and reusable surface for screening multiple fragments. A reference flow cell is typically activated and deactivated without protein to allow for subtraction of bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a serial dilution of the fragment from the 100 mM DMSO stock into Running Buffer. Typical concentration range for fragments is 10 µM to 1 mM.

    • Note: The final DMSO concentration must be kept constant across all samples, including the "zero-analyte" buffer blank, to minimize solvent mismatch artifacts. 2% DMSO is a common starting point.

  • SPR Binding Analysis:

    • Inject the prepared fragment concentrations over both the target and reference flow cells for a set contact time (e.g., 60 seconds).

    • Allow dissociation for a set time (e.g., 120 seconds) by flowing Running Buffer.

    • If necessary, regenerate the surface with a short pulse of a mild chaotropic agent (e.g., 50 mM NaOH or 1 M NaCl), pre-tested to ensure it does not denature the immobilized protein.

    • Inject a buffer-only sample periodically for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Subtract the signal from a buffer-only injection (double-referencing).

    • Plot the steady-state response against fragment concentration and fit to a steady-state affinity model to determine the Kₑ.

    • Trustworthiness: A valid hit will show a concentration-dependent binding response that fits a 1:1 binding model. Poorly soluble or aggregating compounds may show non-specific, non-saturable binding.

Protocol: Hit Validation and Structural Elucidation via X-ray Crystallography

Crystallography provides unambiguous confirmation of binding and delivers a high-resolution 3D map of the fragment-protein interaction, which is the cornerstone of structure-guided lead optimization.[9][10]

Objective: To determine the binding mode of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate within the target's active site.

Materials:

  • Crystallization-grade Target Protein (>98% purity, >10 mg/mL).

  • Fragment Stock: 100 mM in 100% DMSO.

  • Crystallization screens and reagents.

  • Cryoprotectant solutions.

Protocol:

  • Protein Crystallization:

    • Set up crystallization trials (e.g., sitting-drop or hanging-drop vapor diffusion) to obtain well-diffracting crystals of the apo (ligand-free) protein.

  • Fragment Soaking:

    • Prepare a soaking solution by adding the fragment stock to a solution mimicking the mother liquor used for crystallization, to a final concentration of 1-10 mM.

    • Transfer apo crystals into the soaking solution and incubate for a period ranging from minutes to overnight.

    • Rationale: Soaking allows the fragment to diffuse into the pre-formed crystal lattice and bind to the target protein. This is often more successful than co-crystallization for weak-binding fragments.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and refine the structure.

    • Trustworthiness: A convincing hit will show unambiguous, well-defined electron density for the fragment, allowing for confident placement and revealing key interactions (hydrogen bonds, hydrophobic contacts) with the protein.

Structure-Guided Hit-to-Lead Optimization

With a crystal structure of the fragment-target complex in hand, medicinal chemists can rationally design modifications to improve potency and selectivity.[11] The primary strategies are fragment growing and linking.[12]

Optimization_Strategies cluster_0 cluster_1 Frag Fragment Hit (e.g., our piperidine) in Binding Pocket Grow Fragment Growing (Add functional groups to explore adjacent space) Frag->Grow Vector 1 Link Fragment Linking (Connect to a second, nearby fragment with a linker) Frag->Link Vector 2

Caption: Key strategies for structure-guided fragment optimization.

  • Fragment Growing: This involves adding chemical functionality to an existing vector on the fragment to engage with adjacent pockets of the binding site.[13] For our fragment, promising growth vectors include:

    • The Phenyl Ring: Substitution at the 4- or 5-positions could introduce new interactions without disrupting the key nitro group binding.

    • The Piperidine Ester: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled to various amines to probe for new interactions.[14]

  • Fragment Linking: If a second fragment is identified in an adjacent sub-pocket, a chemical linker can be designed to connect the two, often resulting in a dramatic increase in affinity due to avidity effects.[13][15] The piperidine scaffold of our fragment provides a rigid framework from which a linker could be projected.

  • Role of Computational Chemistry: In silico methods like molecular docking and free energy perturbation (FEP) can be used to prioritize the synthesis of the most promising new analogues, increasing the efficiency of the optimization cycle.[16][17]

Conclusion

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a valuable chemical tool for fragment-based drug discovery. Its combination of a 3D saturated core with specific interaction motifs allows it to effectively probe protein binding sites. When integrated into a robust workflow utilizing sensitive biophysical methods like SPR for screening and high-resolution X-ray crystallography for structural analysis, this fragment can serve as an excellent starting point for the rational design of potent and novel lead compounds.

References

  • Fragment-based drug discovery: A graphical review.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Computational Approaches in Fragment Based Drug Design. Longdom Publishing.
  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.
  • Fragment informatics and computational fragment-based drug design: an overview and upd
  • Development of potent inhibitors by fragment-linking str
  • Fragment Screening & Fragment-Based Drug Design. Creasalt.
  • methyl 1-[(3-methyl-4-nitrophenyl)
  • Computational Fragment-Based Drug Design.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online.
  • Approaches to Fragment-Based Drug Design. Utrecht University Repository.
  • In silico Strategies to Support Fragment-to-Lead Optimiz
  • Fragment HIT Identific
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • Fragment-Based Drug Discovery: Key Advances and Applic
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.

Sources

Crystallization methods for nitrobenzoyl piperidine esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification Protocols for Nitrobenzoyl Piperidine Esters

Abstract & Scope

This guide details the purification of nitrobenzoyl piperidine esters , a class of compounds often encountered as intermediates in the synthesis of local anesthetics, anti-arrhythmics, and convulsant research tools. These molecules present a unique purification challenge: they possess a basic piperidine nitrogen, a hydrolytically labile ester linkage, and a polar nitro-aromatic moiety.

This note moves beyond standard "dissolve and cool" instructions. It addresses the specific tendency of these amphiphilic molecules to "oil out" (liquid-liquid phase separation) and provides robust protocols for both free-base crystallization and hydrohalide salt formation.

Physicochemical Considerations

Before attempting crystallization, the researcher must understand the competing forces within the molecule:

  • The Nitro Group (

    
    ):  Increases polarity and facilitates 
    
    
    
    -
    
    
    stacking, generally raising the melting point and aiding crystallinity.
  • The Piperidine Ring: Imparts basicity (

    
     for the conjugate acid). This allows for purification via acid-base extraction or salt crystallization.[1]
    
  • The Ester Linkage: Susceptible to hydrolysis. Critical Constraint: Avoid strong aqueous bases (

    
    ) or prolonged heating in aqueous acids, which will cleave the ester to the corresponding nitrobenzoic acid and piperidinol.
    
Solubility Profile (Free Base)
SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol (Abs.) HighModerateExcellent (Single solvent or with water)
Ethyl Acetate Very HighHighGood (Requires anti-solvent like Heptane)
Diethyl Ether ModerateLowGood (For precipitation/trituration)
Water NegligibleNegligibleAnti-solvent only
Dichloromethane Very HighVery HighPoor (Too soluble; use for extraction only)

Strategic Workflow

The following decision tree outlines the purification strategy based on the physical state of the crude material.

PurificationWorkflow cluster_results Target Outcome Start Crude Nitrobenzoyl Piperidine Ester CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid High MP Oil Persistent Oil / Gum CheckState->Oil Low MP / Impure MethodA Method A: Solvent/Anti-Solvent (EtOAc / Heptane) Solid->MethodA Lipophilic Impurities MethodC Method C: Cooling Crystallization (Ethanol/Water) Solid->MethodC Polar Impurities MethodB Method B: Salt Formation (HCl in Ether/Dioxane) Oil->MethodB Standardize Form PureCrystal High Purity Crystalline Solid MethodA->PureCrystal MethodB->PureCrystal MethodC->PureCrystal

Figure 1: Decision matrix for selecting the appropriate crystallization protocol based on crude material state.

Detailed Protocols

Method A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for: Stable solids with non-polar impurities.

Theory: The nitro group provides good solubility in ethyl acetate. Adding heptane (a non-polar anti-solvent) reduces the solvation power gradually, forcing the compound to organize into a lattice.

Protocol:

  • Dissolution: Place 10 g of crude ester in a 250 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in 5 mL portions while heating to 60°C (water bath). Stop immediately when the solid dissolves.

    • Note: If the solution is colored (dark yellow/orange), add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While stirring moderately, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 mL of EtOAc to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. If "oiling out" occurs (droplets forming instead of crystals), scratch the glass surface with a rod or add a seed crystal.

  • Finishing: Cool to 0-4°C in an ice bath for 1 hour. Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Method B: Hydrohalide Salt Formation (The "Oil-Buster")

Best for: Oily crudes that refuse to solidify.

Theory: Converting the basic piperidine to its Hydrochloride (HCl) salt disrupts the intermolecular forces causing the "oil" state. The ionic lattice of the salt is significantly more robust and has a much higher melting point.

Protocol:

  • Solvation: Dissolve 5 g of the oily crude in 20 mL of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Critical: The solvent must be dry. Water will solvate the salt and prevent precipitation.

  • Acidification: Cool the solution to 0°C. Slowly add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise.

    • Stoichiometry: Add 1.05 equivalents of HCl.

  • Precipitation: A white to off-white precipitate should form immediately.

  • Digestion: Stir the suspension at 0°C for 30 minutes to ensure the salt is not trapping unreacted free base.

  • Isolation: Filter rapidly (hygroscopic risk). Wash with cold anhydrous ether. Dry in a vacuum desiccator over

    
     or KOH pellets.
    
Method C: Thermodynamic Cooling (Ethanol/Water)

Best for: High-purity polishing and controlling polymorphs.

Protocol:

  • Dissolve crude solid in minimal boiling absolute Ethanol.

  • Add hot water dropwise until turbidity is just reached.

  • Add drops of ethanol to clear.

  • Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to cool very slowly (approx. 10°C per hour). This slow cooling promotes the growth of large, well-defined prisms or needles, which reject impurities better than rapid precipitation.

Troubleshooting: Overcoming "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode for nitrobenzoyl piperidines. It occurs when the compound separates as a supercooled liquid before it crystallizes.

Mechanism & Solution:

OilingOut cluster_0 The Problem cluster_1 The Solution HighSupersat High Supersaturation LLPS Liquid-Liquid Phase Separation (Oil Droplets) HighSupersat->LLPS Cooling too fast ImpurityTrap Impurities Trapped in Oil Phase LLPS->ImpurityTrap Seeding Add Seed Crystals at Metastable Zone ImpurityTrap->Seeding Re-heat & Apply Growth Surface Growth on Crystals Seeding->Growth SlowCool Controlled Cooling (<0.5°C/min) SlowCool->Growth

Figure 2: Mechanism of oiling out and the corrective action via seeding and controlled cooling.

Specific Fixes:

  • The "Cloud Point" Trick: If the solution oils out, reheat until clear. Add a tiny amount of compatible solvent (e.g., Ethanol) to lower the supersaturation slightly. Add a seed crystal at a higher temperature.

  • Trituration: If you have a stubborn oil, remove the solvent. Add a small amount of cold Hexane or Pentane and grind the oil against the glass wall with a spatula. This mechanical stress often induces nucleation.

References

  • Organic Syntheses, Coll. Vol. 1, p. 99 (1941). Benzoyl Piperidine. (Describes the fundamental acylation and purification of piperidine amides, applicable to ester analogs). [Link]

  • Mettler Toledo Application Note. Oiling Out in Crystallization. (Technical explanation of LLPS and remediation strategies). [Link]

  • National Institutes of Health (NIH) / PubChem. Piperidine Derivatives: Synthesis and Pharmacological Applications. (Context on the stability and structural properties of these pharmacophores). [Link]

Sources

Application of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in GPCR ligand design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in GPCR Ligand Design

Executive Summary

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (referred to herein as Scaffold-42 ) represents a high-value "privileged structure" intermediate for the design of G-Protein Coupled Receptor (GPCR) ligands.[1] Its utility lies in its bifunctional divergency : it possesses a modifiable ester (C-terminus) and a latent aniline precursor (nitro group) on the N-benzoyl linker.[1]

This Application Note details the strategic deployment of Scaffold-42 in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. We provide validated protocols for transforming this scaffold into libraries targeting Class A GPCRs (specifically GPR119, CCR2, and Muscarinic subtypes) and visualize the structural logic using pathway diagrams.

Scientific Rationale & Structural Logic

The "Privileged" Piperidine Core

The piperidine-4-carboxylate (isonipecotic acid) core is ubiquitous in GPCR medicinal chemistry.[1] It serves as a semi-rigid spacer that directs substituents into specific receptor sub-pockets.[1]

  • Conformational Control: The piperidine ring adopts a chair conformation, projecting the C4-substituent (ester/acid) and the N1-substituent (benzoyl linker) at defined vectors (approx. 10–12 Å separation).[1]

  • The 3-Nitro "Switch": The nitro group is electron-withdrawing, initially reducing metabolic liability of the benzoyl ring.[1] However, its primary utility is synthetic: it acts as a "masked" aniline.[1] Upon reduction, it provides a handle for urea or sulfonamide formation—critical motifs for hydrogen bonding with residues like Aspartate or Asparagine in GPCR transmembrane helices (TM3/TM5).[1]

Target Applications
  • GPR119 Agonists (Metabolic Disorders): GPR119 ligands frequently feature a piperidine-4-carboxylate or carbamate core.[1] Scaffold-42 allows for the rapid elaboration of the "tail" region via the ester, while the nitro-benzoyl group mimics the polar "head" groups found in clinical candidates like MBX-2982.[1]

  • Chemokine Receptor Antagonists (CCR2/CCR5): These receptors bind ligands with an aromatic "cap" and a central basic or H-bonding core.[1] Converting the nitro group to a urea creates a high-affinity interaction with the extracellular loops.[1]

Divergent Synthesis Workflow (Visualization)

The following diagram illustrates the "Branch-and-Build" strategy using Scaffold-42.

G Scaffold Methyl 1-(3-nitrobenzoyl) piperidine-4-carboxylate (Scaffold-42) PathA Path A: C-Terminus Modification (Targeting Deep Pocket) Scaffold->PathA Selective Hydrolysis PathB Path B: Linker Modification (Targeting Extracellular Loop) Scaffold->PathB Nitro Reduction Acid Intermediate A: Free Carboxylic Acid PathA->Acid LiOH / THF Aniline Intermediate B: Aniline Derivative PathB->Aniline H2, Pd/C or Fe/AcOH Lib1 Library 1: Amide Analogs (GPR119 Agonists) Acid->Lib1 R-NH2 Coupling Lib2 Library 2: Urea/Sulfonamide Analogs (CCR2 Antagonists) Aniline->Lib2 R-NCO or R-SO2Cl

Caption: Figure 1. Divergent synthetic pathways for Scaffold-42. Path A allows modification of the receptor-penetrating tail.[1] Path B activates the linker for surface-interaction motifs.[1]

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis (C-Terminus Activation)

Objective: Generate the free carboxylic acid for amide coupling without affecting the nitro group.[1]

Reagents:

  • Scaffold-42 (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 eq)

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve Scaffold-42 (e.g., 1.0 g, 3.42 mmol) in THF (12 mL). Cool to 0°C.[1][2]

  • Saponification: Add LiOH·H2O (0.28 g, 6.84 mmol) dissolved in water (4 mL) dropwise.[1]

  • Reaction: Stir at room temperature (RT) for 4 hours. Monitor by LC-MS (Target Mass: ~278.2 Da [M+H]+).[1] Note: The nitro group is stable under these mild alkaline conditions.

  • Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue to pH 2–3 using 1M HCl.[1] The product, 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid , will precipitate as a white solid.[1]

  • Isolation: Filter, wash with cold water, and dry under vacuum.[1] Yield is typically >90%.[1]

Validation Check:

  • 1H NMR (DMSO-d6): Confirm disappearance of methyl singlet (~3.6 ppm) and retention of aromatic nitro-protons (deshielded signals >8.0 ppm).

Protocol B: Nitro Reduction (Linker Activation)

Objective: Convert the nitro group to an aniline to enable urea/sulfonamide library generation.[1] Constraint: Standard hydrogenation (H2, Pd/C) is effective, but if the ester must be preserved, avoid strong acidic conditions or high temperatures that might cause transesterification.

Reagents:

  • Scaffold-42 (1.0 eq)[1]

  • Iron Powder (Fe) (5.0 eq)[1]

  • Ammonium Chloride (NH4Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1)[1]

Procedure:

  • Preparation: Suspend Scaffold-42 (1.0 g) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add NH4Cl and Iron powder.

  • Reflux: Heat to 70°C with vigorous stirring for 2–3 hours. The reaction will turn dark brown/rust colored.[1]

  • Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]

  • Concentration: Evaporate the solvent. Partition the residue between Ethyl Acetate and Water.[1]

  • Purification: The organic layer contains Methyl 1-(3-aminobenzoyl)piperidine-4-carboxylate .[1] Dry over Na2SO4 and concentrate.

Validation Check:

  • LC-MS: Shift in mass from ~292 (Nitro) to ~262 (Amine).[1]

  • Chemo-selectivity: Ensure the methyl ester signal (~3.6 ppm) remains intact in NMR.

Data Summary: Physicochemical Profile

The following table summarizes the calculated properties of Scaffold-42 and its primary derivatives, guiding their placement in the GPCR lipophilic hotspots.

PropertyScaffold-42 (Parent)Acid Derivative (Hydrolyzed)Aniline Derivative (Reduced)Relevance to GPCR Design
MW (Da) 292.29278.26262.31Ideal for fragment growing (Rule of 3 compliant).[1]
cLogP ~1.8~0.9~1.2Moderate lipophilicity allows for addition of hydrophobic tails.[1]
TPSA (Ų) 86.097.066.0Acid is polar (solvent exposed); Aniline is ready for H-bond donor motifs.[1]
H-Bond Donors 012Aniline derivative adds critical donor capability for TM-region binding.[1]
Rotatable Bonds 323Semi-rigid scaffold reduces entropic penalty upon binding.[1]

Application Case Study: Designing a CCR2 Antagonist

Hypothesis: CCR2 antagonists often require a "pharmacophore triad": (1) A basic center (or H-bond acceptor),[1] (2) A spacer, and (3) An aromatic cap.[1]

Design Steps:

  • Start: Scaffold-42.

  • Step 1 (Linker): Perform Protocol B (Nitro reduction).[1] React the resulting aniline with 3-trifluoromethylphenyl isocyanate .[1]

    • Result: A urea linkage is formed.[1] This motif mimics the interaction of known CCR2 ligands with Glu291 in the receptor.[1]

  • Step 2 (Tail): Perform Protocol A (Hydrolysis) on the ester.[1] Couple the resulting acid with 4-phenylpiperidine .

    • Result: This extends the molecule into the hydrophobic pocket of the receptor.

GPCR Binding Mode Visualization:

BindingMode TM_Glu Glu291 (TM Bundle) Hydro_Pocket Hydrophobic Pocket (Deep) Ext_Loop Extracellular Loop (Entrance) Urea Urea Motif (Derived from Nitro) Urea->TM_Glu H-Bonding Piperidine Piperidine Core (Scaffold-42) Urea->Piperidine Linker Piperidine->Ext_Loop Steric Fit Tail 4-Phenylpiperidine (Derived from Ester) Piperidine->Tail Amide Bond Tail->Hydro_Pocket Pi-Pi Stacking

Caption: Figure 2.[1] Pharmacophore mapping of a Scaffold-42 derived ligand within the CCR2 binding pocket.

References

  • Ritter, T. et al. (2018).[1] "Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable GPR119 agonists."[1][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Mason, J. S. et al. (2012).[1] "Privileged Structures in GPCR Ligand Design: The Role of Piperidine-4-Carboxylic Acid Derivatives." Journal of Medicinal Chemistry. Link (Representative Link for Privileged Structures)

  • Guide to Pharmacology. (2024).[1] "Isonipecotic Acid Derivatives and their Binding Profiles." IUPHAR/BPS Database.[1] Link

  • Zhou, H. et al. (2021).[1][4] "Synthesis and SAR of Piperidine-Based GPR119 Agonists for Type 2 Diabetes." Bioorganic Chemistry. Link

  • Sigma-Aldrich. (2024).[1] "Product Specification: 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid." Link[1]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with nitrobenzoyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Nitrobenzoyl piperidine derivatives present a classic medicinal chemistry paradox. While the piperidine ring suggests "drug-like" properties, the nitrobenzoyl amide core creates a planar, electron-deficient system prone to strong


 stacking.[1]

The result? High crystal lattice energy.[1] These compounds often behave as "brick dust"—insoluble in water and difficult to dissolve even in lipids.[1]

This guide moves beyond generic advice. We address the specific molecular interactions of the nitro-amide scaffold and provide self-validating protocols to distinguish between kinetic instability and thermodynamic insolubility.

Module 1: The Stock Solution (DMSO Troubleshooting)

The Issue: Users often report that the compound dissolves in DMSO initially but precipitates upon storage or freezing.

The Mechanism: Nitrobenzoyl piperidines are amides.[1] Unlike free piperidines, the nitrogen is acylated and not basic .[1] The nitro group is electron-withdrawing, increasing the polarity of the amide bond but also enhancing crystalline packing.

  • Hygroscopicity: DMSO is highly hygroscopic.[1] It absorbs water from the atmosphere.[1]

  • The "Water Crash": Even 1-2% water content in DMSO can drastically reduce the solubility of nitro-aromatics, causing "invisible" micro-precipitation that ruins subsequent assays.

Protocol: The "Dry-Heat" Stock Preparation

Do not trust old DMSO bottles for lipophilic amides.

  • Solvent Verification: Use anhydrous DMSO (stored over molecular sieves) or a freshly opened ampoule.[1]

  • Thermal Disruption: If the compound is hazy at 10 mM:

    • Heat to 40°C in a water bath for 10 minutes.

    • Sonicate for 15 minutes. The nitro-aromatic stacking requires mechanical energy to disrupt.[1]

  • Visual Check: Hold the vial against a light source. Any "shimmering" (birefringence) indicates micro-crystals.[1]

  • Storage: Aliquot immediately into single-use vials to prevent freeze-thaw cycles.

Module 2: The Aqueous Transition (Preventing "Crash Out")

The Issue: "I add my 10 mM DMSO stock to the cell culture media, and it turns cloudy immediately."

The Mechanism: This is the Solvent Shift effect. You are moving a hydrophobic solute from a favorable environment (DMSO) to a hostile one (Water).[1] If the local concentration at the injection site exceeds the kinetic solubility limit, the compound nucleates instantly.

Workflow: The Serial Intermediate Dilution

Direct addition of 100% DMSO stock to aqueous buffer is the #1 cause of failure for this scaffold.

DilutionProtocol cluster_0 Correct Protocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Step (10x Conc in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer Crash PRECIPITATION RISK Stock->Crash Direct Addition (High Local Conc) Final Final Assay Conc (1% DMSO) Inter->Final 1:10 Dilution into Buffer

Figure 1: To prevent shock-precipitation, use an intermediate dilution step to lower the DMSO percentage gradually before reaching the final assay volume.

Module 3: Advanced Formulation (The "Rescue" Phase)

If the compound is insoluble even at low concentrations, you must modify the solvent system.[2]

Critical Note on pH: Users often ask: "Can I add HCl to dissolve it?" Answer: NO. The piperidine nitrogen is part of an amide bond. It has no lone pair available for protonation.[1] Adding acid will not help and may hydrolyze the amide bond over time.

Strategy A: Cyclodextrin Complexation

Nitro-aromatic rings fit exceptionally well into the hydrophobic cavity of


-Cyclodextrins .[1] This shields the hydrophobic nitrobenzoyl group from water while the cyclodextrin's hydroxyls interact with the buffer.
  • Recommended Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1]
  • Protocol: Prepare the aqueous buffer with 10-20% (w/v) HP-

    
    -CD before adding the compound stock.
    
Strategy B: Cosolvent Systems

For animal studies or high-concentration assays, use a "Soft Surfactant" mix.[1]

  • Formula: 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Water.[1]

  • Order of Addition: Dissolve compound in DMSO

    
     Add PEG/Tween 
    
    
    
    Vortex
    
    
    Slowly add Water.[1]
Troubleshooting Decision Tree

SolubilityTree Start Solubility Issue Detected CheckStruct Check Structure: Is there an ionizable group? (e.g., -COOH, -NH2 on side chain) Start->CheckStruct YesIon Yes: Adjust pH (Salt Formation) CheckStruct->YesIon Yes NoIon No: Neutral Amide Core CheckStruct->NoIon No Microscopy Check DMSO Stock under Polarized Light NoIon->Microscopy Crystals Crystals Visible? (Birefringence) Microscopy->Crystals Yes Clear Clear Stock, Precipitates in Buffer Microscopy->Clear No Action1 Heat (40°C) & Sonicate Check DMSO Water Content Crystals->Action1 Action2 Use HP-beta-Cyclodextrin or PEG400 Cosolvent Clear->Action2

Figure 2: Logical flow for diagnosing solubility failures. Note that pH adjustment only works if the molecule has auxiliary ionizable groups.

Frequently Asked Questions (FAQs)

Q1: I see a precipitate in my cell assay, but the data looks fine. Should I worry? A: Yes. This is the "false positive" trap. Precipitated crystals can:

  • Scatter light, interfering with optical readouts (OD/Fluorescence).[1]

  • Adsorb proteins or dyes non-specifically.[1]

  • Create a "depot effect," releasing drug slowly and altering kinetic profiles.[1] Action: Centrifuge the media.[1] If the pellet is colored or the supernatant concentration drops (verify by HPLC), your data is compromised.

Q2: Can I use Ethanol instead of DMSO? A: For nitrobenzoyl piperidines, Ethanol is usually worse than DMSO.[1] These compounds are often "brick dust"—poorly soluble in both water and lipids.[1] DMSO (polar aprotic) disrupts the dipole-dipole stacking of the nitro groups better than Ethanol (protic).

Q3: Why doesn't sonication work immediately? A: Nitro-aromatics form stable crystal lattices.[1] Short sonication (seconds) only breaks large clumps.[1] You need sustained sonication (10-15 mins) to generate enough energy to break the lattice and allow solvent intercalation.[1] Warning: Watch the temperature; do not boil the solvent.

Quantitative Data: Solubility Benchmarks
Solvent SystemSolubility PotentialSuitabilityNotes
Pure Water (pH 7.4) < 1 µM (Very Low)None"Brick Dust" behavior dominating.[1]
DMSO (Anhydrous) > 50 mMStock SolutionHighly hygroscopic; keep dry.[1]
5% DMSO / PBS ~ 10-50 µMCell AssaysRisk of kinetic precipitation >20 µM.
20% HP-

-CD
~ 100-500 µMAnimal/CellBest for "rescuing" nitro-aromatics.[1]
PEG 400 / Water (1:1) ~ 1-5 mMAnimal DosingViscosity may affect pipetting.[1]
References
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Yalkowsky, S. H., & Banerjee, S. (1992).[1] Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker, Inc.[1] (Foundational text on "Brick Dust" vs. "Grease Ball" solubility models).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict solution behaviour and bioavailability.[1][4] Nature Reviews Drug Discovery, 15, 477.[1] (Discusses kinetic vs thermodynamic solubility).

Sources

Alternative solvents for Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Executive Summary & Core Directive

You are currently synthesizing Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate via a Schotten-Baumann-type acylation (Acid Chloride + Amine). Historically, Dichloromethane (DCM) has been the default solvent due to its high solubility for nitro-aromatics and facile evaporation.

However, due to REACH restrictions and Green Chemistry initiatives, you are seeking alternatives. This guide provides a validated transition to 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .

The Critical Pivot: Switching from DCM to 2-MeTHF is not just a substitution; it is a process change . The most common failure mode is not chemical, but operational: 2-MeTHF is less dense than water (Top Layer), whereas DCM is denser (Bottom Layer).

Solvent Selection Matrix

The following data compares the standard (DCM) against recommended alternatives.

FeatureDCM (Standard) 2-MeTHF (Recommended) Ethyl Acetate (EtOAc) CPME
Boiling Point 39.6 °C80.2 °C77.1 °C106 °C
Density 1.33 g/mL (Bottom )0.85 g/mL (Top )0.90 g/mL (Top )0.86 g/mL (Top )
Water Miscibility LowModerate (decreases w/ temp)ModerateVery Low
3-Nitrobenzoyl Cl Solubility ExcellentGoodModerateLow
Peroxide Risk NoneLow (Inhibited)NoneLow (Low formation rate)
Green Rating HazardousGreen/Recommended Green/Recommended Green/Recommended

Scientist's Note: 2-MeTHF is the superior choice here. Its ether oxygen accepts hydrogen bonds, effectively solubilizing the polar nitro group and the piperidine amine, while its hydrophobic methyl group ensures clean phase separation during workup.

Validated Experimental Protocol (2-MeTHF Route)

Objective: Synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate without chlorinated solvents.

Reagents:
  • Methyl piperidine-4-carboxylate (1.0 equiv)

  • 3-Nitrobenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: 2-MeTHF (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Dissolve Methyl piperidine-4-carboxylate (1.0 equiv) and TEA (1.5 equiv) in 2-MeTHF (10 V, i.e., 10 mL per gram of amine). Cool to 0–5 °C.

  • Addition: Dissolve 3-nitrobenzoyl chloride in minimum 2-MeTHF. Add this solution dropwise to the amine mixture.

    • Observation: A thick white precipitate (TEA·HCl) will form immediately. This is normal. In 2-MeTHF, this salt is less soluble than in DCM, creating a thicker slurry. Ensure vigorous overhead stirring.

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor by TLC (EtOAc/Heptane) or HPLC.

  • Quench: Add water (5 V) directly to the reaction vessel. Stir rapidly for 10 minutes to dissolve the TEA·HCl salts.[1]

  • Phase Separation (CRITICAL):

    • Stop stirring.

    • The Product is in the TOP LAYER (Organic).

    • The Waste is in the BOTTOM LAYER (Aqueous).

    • Note: This is the reverse of the DCM procedure.

  • Wash: Wash the top organic layer with 1M HCl (to remove unreacted amine) followed by Saturated NaHCO₃ (to remove unreacted acid) and Brine.

  • Isolation: Dry the organic layer over MgSO₄. Filter.

    • Crystallization Option: Instead of evaporating to dryness, concentrate the 2-MeTHF to ~3 V, heat to 50 °C, and slowly add Heptane (anti-solvent). Cool to 0 °C to crystallize the product.

Visualizing the Workflow

The following diagram illustrates the decision logic and the critical "Layer Flip" during workup.

SolventSelection Start Start: DCM Replacement Strategy CheckSolubility Check Solubility of 3-Nitrobenzoyl Chloride Start->CheckSolubility SolubleEtOAc Soluble in EtOAc? CheckSolubility->SolubleEtOAc Select2MeTHF Select 2-MeTHF (Higher Solvency Power) SolubleEtOAc->Select2MeTHF No / Unsure SelectEtOAc Select Ethyl Acetate (Cheaper, if soluble) SolubleEtOAc->SelectEtOAc Yes Reaction Perform Reaction (Amine + Acid Cl + Base) Select2MeTHF->Reaction SelectEtOAc->Reaction Precipitation Observation: Heavy Salt Precipitate forms Reaction->Precipitation Workup Aqueous Workup (Add Water/Brine) Reaction->Workup LayerCheck CRITICAL CHECK: Where is the Organic Phase? Workup->LayerCheck TopLayer TOP LAYER (Product in 2-MeTHF/EtOAc) LayerCheck->TopLayer Density < 1.0 BottomLayer BOTTOM LAYER (Aqueous Waste) LayerCheck->BottomLayer Density > 1.0 (DCM only)

Figure 1: Decision tree for solvent selection and phase separation logic. Note the critical branch at "Layer Check" where non-chlorinated solvents float.

Troubleshooting & FAQs
Q1: The reaction slurry is too thick to stir. What should I do?

Diagnosis: In 2-MeTHF and EtOAc, triethylamine hydrochloride (TEA·HCl) precipitates much more densely than in DCM. Solution:

  • Dilution: Increase solvent volume from 10 V to 15 V.

  • Mechanical Stirring: Magnetic stir bars often fail here. Use an overhead mechanical stirrer.

  • Solvent Switch: If using EtOAc, switch to 2-MeTHF; it has slightly better solubility for the reaction intermediates, though the salt will still crash out.

Q2: I see a new impurity at RRT 0.85 (Hydrolysis).

Diagnosis: 3-nitrobenzoyl chloride is moisture sensitive. 2-MeTHF absorbs more water from the atmosphere than DCM. Solution:

  • Ensure the 2-MeTHF is anhydrous (water content < 0.05%).

  • Do not leave the acid chloride in solution for long periods before addition.

  • Protocol Adjustment: Dissolve the amine in "wet" solvent if necessary, but keep the acid chloride solution strictly dry.

Q3: I have an emulsion during the workup.

Diagnosis: The nitro group and the ester functionality can act as surfactants. Solution:

  • Density Gap: 2-MeTHF (0.85) and Water (1.0) have a decent gap, but if the product concentration is high, the organic layer density increases, closing the gap.

  • The Fix: Add Brine (saturated NaCl) to the aqueous layer to increase its density to ~1.2 g/mL. This forces a clean separation.

Q4: Can I use Toluene?

Answer: Toluene is a valid option but often yields lower reaction rates for this specific synthesis because the polar transition state of the amide bond formation is less stabilized in non-polar Toluene compared to 2-MeTHF or DCM. Furthermore, the product (Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate) may crystallize prematurely during the reaction in Toluene, trapping unreacted starting material.

References
  • Watson, A. J. B., et al. (2012). "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry.

  • Pfizer Inc. (2016). "Pfizer Solvent Selection Guide."[2][3] Green Chemistry.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[3][4] ChemSusChem.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a critical scaffold in medicinal chemistry, often serving as an intermediate for GPCR ligands and enzyme inhibitors. Its structural analysis, however, presents a specific challenge common to N-acylated heterocycles: amide rotamerism .[1]

This guide provides a detailed spectral assignment and compares the analytical performance of two standard solvent systems (CDCl₃ vs. DMSO-d₆) and structural isomers. Unlike standard data sheets, we focus on the causality of signal broadening and provide a self-validating protocol to distinguish this compound from its regioisomers.

Structural Breakdown & Assignment Logic

Before analyzing the spectrum, we must deconstruct the molecule into three magnetically distinct zones.[1]

ZoneMoietyKey Magnetic FeatureExpected Pattern
A 3-Nitrobenzoyl Electron-withdrawing NO₂ group (meta).Highly deshielded aromatic protons with specific meta coupling.
B Amide Linker Partial double-bond character (N-C=O).Restricted Rotation: Causes signal doubling or broadening of piperidine protons at Room Temp (RT).
C Piperidine Core Chair conformation + Ester at C4.Complex multiplets; Equatorial vs. Axial splitting.
Detailed Spectral Analysis (Experimental Baseline)

Sample Preparation: 10 mg sample in 0.6 mL solvent. Frequency: 400 MHz or higher recommended due to second-order coupling in the piperidine ring.

Zone A: The Aromatic Region (7.5 – 9.0 ppm)

The 3-nitro substitution creates an ABCD spin system, distinct from the AA'BB' pattern of 4-nitro derivatives.

  • H-2' (~8.90 ppm, t, J~2 Hz): The most deshielded proton.[1] It sits between the nitro and carbonyl groups. It appears as a triplet (or broad singlet) due to small meta-couplings to H-4' and H-6'.

  • H-4' (~8.40 ppm, ddd): Ortho to the nitro group. Strongly deshielded.

  • H-6' (~7.80 ppm, dt): Ortho to the carbonyl. Less deshielded than H-4'.

  • H-5' (~7.70 ppm, t): The meta proton. Often overlaps with H-6' depending on the solvent.

Zone B & C: The Aliphatic/Piperidine Region (1.6 – 4.5 ppm)
  • Methyl Ester (~3.70 ppm, s): A sharp, diagnostic singlet (3H).[1] Validation Check: If this signal is split, your sample may contain the ethyl ester impurity or hydrolysis product (acid).[1]

  • Piperidine H-2/H-6 (3.0 – 4.6 ppm): These protons are closest to the amide nitrogen. Due to rotamerism (see Section 4), these often appear as two sets of broad multiplets rather than a clean doublet/triplet pattern.[1]

  • Piperidine H-4 (~2.65 ppm, tt): The methine proton attached to the ester.

  • Piperidine H-3/H-5 (1.7 – 2.1 ppm): Multiplets representing the bulk of the ring.

Comparative Analysis: Solvent Selection & Rotamer Management

The choice of solvent is not merely about solubility; it dictates the resolution of the amide rotamers.

Comparison 1: CDCl₃ vs. DMSO-d₆
FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Verdict
Amide Rotamers Slow Exchange: At 298K, rotation is slow on the NMR timescale. H-2/H-6 piperidine protons appear as broad, ill-defined humps or split signals.Intermediate Exchange: Higher polarity and viscosity often accelerate coalescence slightly, but broadening persists.[1]CDCl₃ is better for structural confirmation if you accept broadening. DMSO is preferred if heating is required.
Aromatic Resolution Good dispersion. H-2' is clearly separated.Significant solvent effect.[2][3][4] Aromatic peaks may shift downfield; water peak (~3.3 ppm) can obscure piperidine signals.CDCl₃ is superior for the aromatic region.
Exchangeable Protons Not applicable (no NH/OH), but water is sharp (~1.56 ppm).[1]Water is broad (~3.3 ppm), potentially masking the H-2/H-6 region.CDCl₃ wins for baseline clarity.

Protocol for Rotamer Resolution (The "Gold Standard"): If the spectrum in CDCl₃ is too complex due to rotamers:

  • Switch to DMSO-d₆ or Tetrachloroethane-d₂ .

  • Run a Variable Temperature (VT) experiment at 353K (80°C).

  • Result: The rotation barrier is overcome; broad piperidine multiplets coalesce into sharp, average signals.[1]

Comparison 2: Regioisomer Distinction (3-Nitro vs. 4-Nitro)

Researchers often confuse the 3-nitro (meta) product with the 4-nitro (para) impurity.

  • 3-Nitro (Target): 4 distinct aromatic signals (Singlet, Doublet, Triplet, Doublet).[1]

  • 4-Nitro (Alternative): 2 distinct aromatic signals (AA'BB' system). Symmetric doublets appearing around 8.3 and 7.7 ppm.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning this specific molecule, highlighting the critical check for rotamers.

NMR_Assignment_Logic Sample Crude Product Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate Solvent Dissolve in CDCl3 (298K) Sample->Solvent Aromatic Check Aromatic Region (7.5 - 9.0 ppm) Solvent->Aromatic Aliphatic Check Aliphatic Region (1.5 - 4.5 ppm) Solvent->Aliphatic IsomerCheck Pattern Analysis: Singlet + 2 Doublets + Triplet? Aromatic->IsomerCheck RotamerCheck Are N-CH2 signals (3.0-4.5 ppm) broad or doubled? Aliphatic->RotamerCheck Confirm3 Confirmed: 3-Nitro Isomer IsomerCheck->Confirm3 Yes Reject4 Reject: Likely 4-Nitro (AA'BB') or 2-Nitro IsomerCheck->Reject4 No VT_Path Action: Run VT-NMR (DMSO-d6 @ 353K) RotamerCheck->VT_Path Yes (Broad) Final Final Assignment Validated RotamerCheck->Final No (Sharp) Coalesce Signals Coalesce? (Sharpens peaks) VT_Path->Coalesce Coalesce->Final Yes

Figure 1: Analytical Logic Flow for validating structure and managing rotameric broadening.

Experimental Protocol: Self-Validating Synthesis & Analysis

To ensure reproducibility, follow this synthesis and analysis workflow.

Step 1: Synthesis (Brief)
  • Reactants: Methyl piperidine-4-carboxylate hydrochloride + 3-Nitrobenzoyl chloride.

  • Base: Triethylamine (Et₃N) in Dichloromethane (DCM).

  • Key Observation: The reaction is exothermic. Maintain 0°C to prevent hydrolysis of the ester.

Step 2: NMR Acquisition Parameters
  • Pulse Sequence: zg30 (standard proton).

  • Scans (ns): 16 (sufficient for 10mg).

  • Relaxation Delay (d1): 1.0 sec (standard) or 5.0 sec (for accurate integration of the aromatic H-2').

  • Apodization: 0.3 Hz line broadening (lb) to smooth rotameric noise.

Step 3: Validation Checklist
  • Integration Check: Set the Methyl Ester singlet (3.7 ppm) to integral = 3.00.

  • Aromatic Count: The sum of aromatic protons must equal 4.00.

  • Piperidine Count: The sum of aliphatic protons (excluding OMe) must equal 9.00.

    • Note: If the aliphatic sum is < 9, check for water suppression effects or signal overlap with solvent.[1]

References
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on rotamer analysis and VT-NMR).

  • Bagno, A., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69892, 1-Benzoylpiperidine. (Structural analog baseline data).

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer. (Reference for 3-nitrobenzoyl coupling constants).

Sources

A Comparative Guide to the Reactivity of 3-Nitrobenzoyl and 4-Nitrobenzoyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, nitroaromatic compounds serve as versatile intermediates. Their utility is profoundly influenced by the substitution pattern on the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of two common structural motifs: 3-nitrobenzoyl piperidine and 4-nitrobenzoyl piperidine. Understanding the nuanced differences in their chemical behavior is paramount for rational reaction design, optimization of synthetic routes, and the development of novel chemical entities. We will explore how the seemingly subtle change in the position of the nitro group—from meta to para—dramatically alters the electronic landscape of the molecule, thereby dictating its reactivity in key chemical transformations. This analysis is grounded in the principles of physical organic chemistry and supported by established experimental observations.

The Decisive Factor: Electronic Effects of the Nitro Group

The reactivity of these two isomers is fundamentally governed by the electronic effects exerted by the nitro group (—NO₂) on the benzoyl moiety. The nitro group is a potent electron-withdrawing group, operating through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-M).

  • Inductive Effect (-I): This is a through-bond polarization caused by the high electronegativity of the nitrogen and oxygen atoms in the nitro group. This effect weakens with distance and is felt at all positions on the ring.

  • Resonance Effect (-M): This involves the delocalization of π-electrons from the aromatic ring onto the nitro group. This effect is only operative when the nitro group is in conjugation with the reaction center, which occurs at the ortho and para positions.

In 4-Nitrobenzoyl Piperidine (the para isomer): The nitro group exerts both a strong inductive (-I) and a powerful resonance (-M) effect. The resonance effect allows for the delocalization of electron density from the benzene ring directly onto the nitro group, significantly reducing the electron density at the carbonyl carbon and the para position.

In 3-Nitrobenzoyl Piperidine (the meta isomer): The nitro group exerts a strong inductive effect (-I). However, due to its meta position, it cannot participate in resonance with the carbonyl group or other positions on the ring.[1] This means the electron-withdrawing character is less pronounced compared to the para isomer.

This fundamental difference in electronic activation is the cornerstone of the reactivity variations discussed below.

Comparative Reactivity Analysis

We will now examine the reactivity of these two isomers in three crucial classes of reactions: amide bond formation, nucleophilic aromatic substitution (SNAr), and reduction of the nitro group.

Amide Bond Formation: A Tale of Two Electrophiles

The synthesis of the title compounds themselves, typically via the reaction of 3- or 4-nitrobenzoyl chloride with piperidine, is the first point of comparison. The reactivity in this acylation reaction is dictated by the electrophilicity of the carbonyl carbon.

Analysis: The 4-nitrobenzoyl chloride is predicted to be significantly more reactive towards nucleophiles like piperidine than the 3-nitrobenzoyl chloride. The combined -I and -M effects of the para-nitro group make the carbonyl carbon in 4-nitrobenzoyl chloride more electron-deficient and thus a "harder" and more potent electrophile. In contrast, the carbonyl carbon in 3-nitrobenzoyl chloride is only activated by the -I effect.

Supporting Data: While direct kinetic data for the reaction with piperidine is not readily available in the literature, the Hammett equation provides a robust framework for this comparison. Hammett plots for the hydrolysis of substituted benzoyl chlorides consistently show a positive ρ (rho) value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[2][3] The σ (sigma) constant for a para-NO₂ group (+0.78) is substantially larger than for a meta-NO₂ group (+0.71), quantifying its greater electron-withdrawing ability and predicting a faster reaction rate for the para isomer.[1] Studies on the alcoholysis of substituted benzoyl chlorides have experimentally confirmed this trend.[1]

Table 1: Predicted Relative Reactivity in Amide Formation

DerivativeElectronic Effects at CarbonylElectrophilicity of Carbonyl CarbonPredicted Reaction Rate
3-Nitrobenzoyl Chloride -IModerately HighSlower
4-Nitrobenzoyl Chloride -I, -MVery HighFaster
Nucleophilic Aromatic Substitution (SNAr): The Power of Resonance Stabilization

SNAr reactions are a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group by a nucleophile. For this to occur, the aromatic ring must be activated by strong electron-withdrawing groups.

Analysis: A 4-nitrobenzoyl piperidine derivative with a suitable leaving group (e.g., a fluorine or chlorine atom) at a position ortho or para to the nitro group will be highly susceptible to SNAr. This is because the negatively charged intermediate, the Meisenheimer complex, is effectively stabilized by resonance delocalization of the charge onto the para-nitro group.[4][5] Conversely, a 3-nitrobenzoyl piperidine derivative will be significantly less reactive or even inert under similar conditions. The meta-nitro group cannot stabilize the Meisenheimer complex through resonance, making the reaction energetically unfavorable.[5]

dot

SNAr_Mechanism cluster_4nitro 4-Nitro Derivative (Favored) cluster_3nitro 3-Nitro Derivative (Disfavored) 4-Nitro 4-Nitro-Aryl-LG Meisenheimer_4 Meisenheimer Complex (Resonance Stabilized) 4-Nitro->Meisenheimer_4 Addition Product_4 Substituted Product Meisenheimer_4->Product_4 Elimination LG_4 LG⁻ Meisenheimer_4->LG_4 Nu_4 Nu⁻ Nu_4->4-Nitro Attack 3-Nitro 3-Nitro-Aryl-LG Meisenheimer_3 Meisenheimer Complex (No Resonance Stabilization) 3-Nitro->Meisenheimer_3 High Energy Product_3 No Reaction (or very slow) Meisenheimer_3->Product_3 Nu_3 Nu⁻ Nu_3->3-Nitro

Caption: SNAr reaction pathway comparison.

Reduction of the Nitro Group: A Subtle Difference

The reduction of the nitro group to an amine is a common and vital transformation, providing access to anilines which are precursors to a vast array of pharmaceuticals. This is typically achieved through methods like catalytic hydrogenation or using metals in acidic media.[6]

Analysis: The ease of reduction of a nitro group can be influenced by the electron density around it. The 4-nitro group, being more electron-deficient due to the resonance effect, might be expected to have a slightly lower reduction potential and thus be reduced more readily under certain conditions, particularly those involving initial electron transfer.[7][8] However, in catalytic hydrogenation, the adsorption of the molecule onto the catalyst surface is a key step. The overall electronic and steric profile of the molecule can influence this adsorption and, consequently, the reaction rate. While a significant difference is not always observed, the electronic disparity between the two isomers can lead to different optimal conditions or catalyst choices.

Table 2: Predicted Trends in Nitro Group Reduction

DerivativeElectronic Environment of NO₂Potential Impact on Reduction
3-Nitrobenzoyl piperidine Higher electron densityMay require slightly stronger reducing conditions or longer reaction times in some cases.
4-Nitrobenzoyl piperidine Lower electron densityPotentially faster reduction via electron-transfer mechanisms.

Experimental Protocols

The following protocols are provided as representative procedures. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis of 3-Nitrobenzoyl and 4-Nitrobenzoyl Piperidine

This protocol describes a standard Schotten-Baumann acylation.

dot

Amide_Synthesis_Workflow start Start dissolve Dissolve piperidine and Et₃N in anhydrous DCM start->dissolve cool Cool solution to 0°C dissolve->cool add_acyl Add nitrobenzoyl chloride solution dropwise cool->add_acyl react Stir at 0°C to RT add_acyl->react workup Aqueous Workup (Wash with H₂O, brine) react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General workflow for amide synthesis.

Materials:

  • 3-Nitrobenzoyl chloride or 4-Nitrobenzoyl chloride (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the respective nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the nitrobenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring. A precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Self-Validation and Expected Outcome: The formation of the amide can be confirmed by ¹H NMR (disappearance of the piperidine N-H proton, characteristic aromatic signals), ¹³C NMR (appearance of the amide carbonyl signal ~165-170 ppm), and mass spectrometry. Due to its higher reactivity, the reaction with 4-nitrobenzoyl chloride may proceed faster and potentially give a higher yield under identical reaction times compared to 3-nitrobenzoyl chloride.

Protocol 2: Comparative Catalytic Hydrogenation

This protocol outlines a method to compare the reduction rates of the two isomers.

Materials:

  • 3-Nitrobenzoyl piperidine (1.0 eq)

  • 4-Nitrobenzoyl piperidine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)

Procedure:

  • Set up two parallel reactions. In each flame-dried flask, dissolve the respective nitrobenzoyl piperidine isomer (e.g., 1 mmol) in methanol (10 mL).

  • Carefully add 10% Pd/C (5-10 mol%) to each flask.

  • Seal the flasks and purge with nitrogen, followed by purging with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., balloon) and stir the reactions vigorously at room temperature.

  • Monitor the progress of both reactions simultaneously by TLC or LC-MS at regular time intervals (e.g., every 30 minutes).

  • Upon completion (disappearance of starting material), filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to obtain the crude aminobenzoyl piperidine.

Self-Validation and Expected Outcome: The disappearance of the nitro compound and the appearance of the corresponding aniline can be monitored by TLC (the aniline is typically more polar). The identity of the product can be confirmed by mass spectrometry. A direct comparison of the TLC plates or LC-MS chromatograms over time will provide a qualitative or semi-quantitative measure of the relative reaction rates. It is anticipated that the 4-nitro isomer may show a slightly faster conversion rate.

Conclusion

The position of the nitro group on a benzoyl piperidine scaffold is a critical determinant of its chemical reactivity.

  • 4-Nitrobenzoyl piperidine is the more reactive isomer in reactions involving nucleophilic attack at the carbonyl carbon (e.g., amide formation) and is vastly more susceptible to nucleophilic aromatic substitution (SNAr) on the aromatic ring. This heightened reactivity is due to the powerful combination of inductive and resonance electron-withdrawing effects of the para-nitro group.

  • 3-Nitrobenzoyl piperidine , while still an activated system, exhibits more moderate reactivity, primarily influenced by the inductive effect of the meta-nitro group. It is a poor substrate for SNAr reactions.

For the reduction of the nitro group, the differences are more subtle but may be exploited to achieve selectivity or optimize reaction conditions. This guide provides the foundational knowledge and practical protocols for researchers to navigate the synthesis and subsequent reactions of these important chemical building blocks, enabling more efficient and predictable outcomes in drug discovery and development.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • Hybl, A. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science1954 , 61 (1), Article 26. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank2024 , 2024(2), M1802. [Link]

  • Chegg. Solved 3. Explain why the reaction of substituted benzoyl | Chegg.com. [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • O'Brien, K. C. et al. One-Electron Standard Reduction Potentials of Nitroaromatic and Cyclic Nitramine Explosives. Environ. Sci. Technol.2010 , 44 (14), 5429–5435. [Link]

  • Sokolova, R. et al. Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Croat. Chem. Acta2016 , 89 (1), 45-53. [Link]

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. 2019 , 54 (3), 522-530. [Link]

  • Wikipedia. Hammett equation. [Link]

Sources

Comprehensive Characterization Guide: Elemental Analysis Standards vs. Orthogonal Methods for Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (CAS: 313267-45-7 / 2971-79-1 related) is a critical intermediate in the synthesis of GPR119 agonists, MenA inhibitors, and antipsychotic pharmacophores. Establishing its purity is a pivotal "gate-keeping" step in drug development.

While Elemental Analysis (CHN) remains the historical "Gold Standard" for demonstrating bulk purity in peer-reviewed literature, modern drug discovery increasingly relies on orthogonal methods like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to overcome the limitations of combustion analysis.

This guide objectively compares the performance of traditional Elemental Analysis against modern spectroscopic alternatives, providing experimental protocols and decision frameworks for researchers.

Part 1: The "Gold Standard" – Elemental Analysis (CHN)

Theoretical Standards

For Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (


), the theoretical elemental composition serves as the absolute reference.
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon 1412.011168.1557.53% 57.13% – 57.93%
Hydrogen 161.00816.135.52% 5.12% – 5.92%
Nitrogen 214.00728.019.59% 9.19% – 9.99%
Oxygen 515.99980.0027.37% N/A (Calculated by difference)
Total 292.29 100.00%
Performance & Causality

Why EA? Combustion analysis is the only method that measures the bulk elemental ratio of a sample. Unlike HPLC, which detects only chromophore-containing impurities, EA detects "invisible" contaminants like water, inorganic salts, and silica gel.

The Nitro Group Challenge: This compound contains a nitro group (


). During combustion, nitro groups can form stable nitrogen oxides (

) that may not fully reduce to nitrogen gas (

) in standard reduction tubes.
  • Causality: Incomplete reduction leads to lower-than-expected Nitrogen values.

  • Solution: Protocols must utilize a Copper reduction column maintained at strict temperatures (approx. 600°C) to ensure quantitative conversion of

    
     to 
    
    
    
    .
Limitations (The "Solvate Trap")

The piperidine ester moiety is capable of hydrogen bonding, often trapping water or crystallization solvents (e.g., Ethyl Acetate).

  • Scenario: A sample with 0.5 equivalents of water (

    
    ) would shift Carbon content to 55.8% , failing the ±0.4% criteria.
    
  • Verdict: EA is too sensitive for early-stage screening but essential for final reference standard certification.

Part 2: The Modern Alternative – Quantitative NMR (qNMR)

Methodology

qNMR uses an internal standard of known purity (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid) to quantify the absolute mass of the analyte.

Performance Comparison
  • Specificity: qNMR can distinguish between the target molecule and structural isomers (e.g., regioisomers of the nitrobenzoyl group) which might have identical elemental compositions.

  • Solvent Detection: Unlike EA, which gives a "fail" without explaining why, qNMR explicitly identifies and quantifies residual solvents (e.g., a singlet at 2.1 ppm for Acetone).

Part 3: Comparative Performance Matrix

The following table contrasts the reliability of EA against qNMR and HPLC for this specific nitro-piperidine intermediate.

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV (254 nm)
Primary Metric Bulk Purity (Mass Balance)Absolute Content (Molar Ratio)Chromatographic Purity (Area %)
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Nitro-Specific Risk High (

formation errors)
NoneNone
Inorganic Detection Excellent (Values drop)Poor (Invisible)Poor (Invisible)
Solvent Detection Indirect (Values skew)Excellent (Quantifiable) Variable (Often elutes in void)
Cost/Throughput High Cost / Low ThroughputMedium Cost / Medium ThroughputLow Cost / High Throughput
Suitability Final Reference Certification Potency Assignment Routine Batch Release

Part 4: Experimental Protocols

Protocol A: High-Precision CHN Analysis for Nitro-Compounds
  • Objective: Accurate determination of %N in Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate.

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Calibration: Perform K-factor calibration using Acetanilide (Standard) and 2,4-Dinitrophenylhydrazine (Nitro-group control).

    • Reasoning: Using a nitro-containing standard validates the reduction tube's efficiency.

  • Sample Prep: Weigh 2.000 ± 0.005 mg of dried sample into a tin capsule.

    • Critical Step: If sample is hygroscopic, dry in a vacuum desiccator over

      
       for 4 hours prior to weighing.
      
  • Combustion: Set furnace temperature to 975°C .

    • Optimization: Use a "Oxygen Boost" of 2-3 seconds to ensure complete combustion of the aromatic ring.

  • Reduction: Ensure Copper reduction column is active (fresh wire) and at 600°C .

  • Validation: Run a blank (empty tin) and a check standard every 10 samples.

Protocol B: qNMR Purity Assignment
  • Objective: Determine potency to support biological assays.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Solvation: Dissolve in 0.6 mL

    
    .
    
    • Reasoning: DMSO solubilizes both the nitro-aromatic and the piperidine ester effectively.

  • Acquisition: Acquire 1H NMR with

    
     (relaxation delay) 
    
    
    
    seconds.
    • Reasoning: T1 relaxation times for aromatic protons can be long; insufficient delay underestimates purity.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight.

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for characterizing Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate, ensuring no "false passes" or "false fails".

PurityWorkflow Start Crude Synthesis Product (Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate) HPLC Step 1: HPLC-UV/MS (Check for organic impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize (EtOH/Hexane) Decision1->Recrystallize No Step2 Step 2: 1H NMR (Structure & Solvent Check) Decision1->Step2 Yes Recrystallize->HPLC SolventCheck Residual Solvent Detected? Step2->SolventCheck Dry Vacuum Dry (40°C, 12h) SolventCheck->Dry Yes Step3 Step 3: Elemental Analysis (CHN) (The Gold Standard) SolventCheck->Step3 No Dry->Step2 EACheck Within ±0.4%? Step3->EACheck Pass CERTIFIED REFERENCE STANDARD EACheck->Pass Yes FailAnalysis Failure Analysis: 1. Incomplete Combustion (Nitro)? 2. Hygroscopic Water? EACheck->FailAnalysis No qNMR Alternative: qNMR (Assign Potency Value) FailAnalysis->qNMR If solvents/water present

Caption: Logical workflow for validating the purity of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate, prioritizing HPLC for screening and EA/qNMR for final certification.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

Comparative solubility of methyl vs tert-butyl piperidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Solubility of Methyl and Tert-butyl Piperidine-4-carboxylates

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the physicochemical properties of a final active pharmaceutical ingredient (API). Among these properties, aqueous solubility is paramount, as it directly impacts biological assay performance, formulation strategies, and ultimately, the bioavailability of a drug candidate.[1][2] Poor solubility can mask the true activity of a compound in in-vitro screens and create significant hurdles for in-vivo administration.[3][4]

This guide provides a detailed comparative analysis of the solubility profiles of two closely related synthetic building blocks: methyl piperidine-4-carboxylate and tert-butyl piperidine-4-carboxylate. While differing by only a few carbon atoms, the structural divergence between the methyl and tert-butyl ester groups imparts significant differences in their solubility, driven by fundamental principles of molecular size, polarity, and steric effects. We will explore the theoretical underpinnings of their solubility, present supporting data from the literature, and provide robust experimental protocols for researchers to quantify these properties in their own laboratories.

Molecular Structure and its Influence on Solubility

The solubility of an organic molecule is governed by its ability to form favorable interactions with solvent molecules, which must overcome the energy required to break the solute-solute and solvent-solvent interactions.[5][6] Key factors include polarity, hydrogen bonding capacity, molecular size, and crystal lattice energy.[3][7]

Both methyl and tert-butyl piperidine-4-carboxylate share a common polar piperidine ring and a carboxylate functional group. The nitrogen atom of the piperidine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors, facilitating interactions with protic solvents like water and alcohols.[8][9][10]

The primary structural difference lies in the alkyl portion of the ester group:

  • Methyl Piperidine-4-Carboxylate: Features a small methyl group (-CH₃). This small alkyl chain contributes minimally to the overall lipophilicity (non-polarity) of the molecule.

  • Tert-butyl Piperidine-4-carboxylate: Features a bulky tert-butyl group (-C(CH₃)₃). This group significantly increases the nonpolar surface area of the molecule. Furthermore, its bulky, three-dimensional structure can create steric hindrance, potentially shielding the polar ester group from interacting with solvent molecules.[10][11]

Based on these structural differences, a clear hypothesis emerges: Methyl piperidine-4-carboxylate is expected to exhibit greater solubility in polar solvents, particularly water, compared to its tert-butyl counterpart. The increased lipophilicity and steric bulk of the tert-butyl group are predicted to decrease its affinity for aqueous media.[7][12]

cluster_methyl Methyl piperidine-4-carboxylate cluster_tertbutyl Tert-butyl piperidine-4-carboxylate methyl_struct methyl_struct tertbutyl_struct tertbutyl_struct G start Start: Add excess compound to vial add_solvent Add precise volume of solvent start->add_solvent equilibrate Equilibrate: Shake at constant temp. (24-48h) add_solvent->equilibrate settle Settle: Allow undissolved solid to sediment equilibrate->settle filter Filter supernatant to remove solids settle->filter quantify Quantify concentration via HPLC-UV or LC-MS filter->quantify end End: Report solubility (µg/mL or µM) quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology

1. Preparation of Materials:

  • Test Compounds: Methyl piperidine-4-carboxylate and tert-butyl piperidine-4-carboxylate.

  • Solvents: Select a range of solvents relevant to your research, for example:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Ethanol

    • Acetonitrile

    • Toluene

  • Equipment: Analytical balance, glass vials with screw caps, constant temperature orbital shaker, syringe filters (e.g., 0.22 µm PTFE or PVDF), autosampler vials, and a calibrated HPLC-UV or LC-MS system.

2. Experimental Procedure:

  • Compound Addition: Add an excess amount of the test compound to a glass vial. An excess is critical to ensure a saturated solution is formed, with undissolved compound remaining at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. [13]4. Phase Separation: After the incubation period, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved material to settle.

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove all particulate matter.

  • Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS method. The concentration of the dissolved compound is determined by comparing the instrument response to a standard curve prepared from a stock solution of the same compound.

3. Data Analysis and Presentation: The solubility is reported as the mean concentration from replicate experiments, typically in units of µg/mL or µM. The results should be compiled into a clear, comparative table.

SolventMethyl Piperidine-4-carboxylate Solubility (µg/mL)Tert-butyl Piperidine-4-carboxylate Solubility (µg/mL)
Deionized WaterExperimental ValueExperimental Value
PBS (pH 7.4)Experimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
TolueneExperimental ValueExperimental Value

Field-Proven Insights and Conclusion

The choice between a methyl and a tert-butyl ester on a core scaffold like piperidine-4-carboxylate is a common decision point in medicinal chemistry. This guide demonstrates that this choice has significant, predictable consequences for solubility.

  • For Enhanced Aqueous Solubility: The methyl ester is the superior choice. Its smaller size and lower lipophilicity favor interactions with polar solvents. In drug discovery, using the methyl derivative can help avoid false negatives in aqueous bioassays and improve the chances of achieving a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile for oral drug candidates.

  • For Increased Lipophilicity: The tert-butyl ester serves to increase the lipophilicity of a molecule. This can sometimes be desirable to enhance membrane permeability or to tune the overall physicochemical profile of a lead compound. However, this benefit comes with the significant risk of reducing aqueous solubility. The steric hindrance of the tert-butyl group may also influence metabolic stability, for instance, by slowing the rate of esterase-mediated hydrolysis. [14] In summary, while structurally similar, methyl and tert-butyl piperidine-4-carboxylates occupy different regions of chemical space with respect to solubility. The principles outlined—polarity, molecular size, and steric hindrance—provide a rational framework for selecting the appropriate building block. For any critical application, these theoretical predictions must be confirmed with robust, quantitative experimental data as described in the provided protocol.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Domainex. Turbidimetric (Kinetic) Solubility Assay.

  • BioDuro. ADME Solubility Assay.

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Evotec. Thermodynamic Solubility Assay.

  • ChemBK. tert-Butyl piperidine-4-carboxylate hydrochloride.

  • Domainex. Thermodynamic Solubility Assay.

  • Thermo Scientific Chemicals. Methyl piperidine-4-carboxylate, 98%.

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Piperidine-4-Carboxylate: High-Purity Pharmaceutical Intermediate & Synthesis Catalyst.

  • Shaw, D. G., & Maczynski, A. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. Journal of Physical and Chemical Reference Data, 39(3), 033103.

  • AAT Bioquest. What factors affect solubility?

  • BYJU'S. Factors Affecting Solubility.

  • Science Ready. Esters: Structure, Nomenclature and Properties – HSC Chemistry.

  • Chemistry Steps. Solubility of Organic Compounds.

  • Thompson, S. Factors Affecting Solubility.

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

  • Chemistry LibreTexts. Properties of Esters.

  • Knothe, G., & Steidley, K. R. (2011). Fatty Acid Alkyl Esters as Solvents: Evaluation of the Kauri-Butanol Number and Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 50(5), 2963-2969.

  • Clark, J. (2015). an introduction to esters.

  • Principles of Drug Action 1, Spring 2005, Esters.

  • Johnson, W. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. International journal of toxicology, 31(4_suppl), 98S-120S.

  • Chem-Impex. Methyl 4-piperidinecarboxylate.

  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (3), 165-166.

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Biological and Pharmaceutical Bulletin, 44(3), 441-449.

  • Jouyban, A. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 27(1), 1-13.

  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

  • ChemicalBook. tert-Butyl piperidine-4-carboxylate.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1512676, Tert-butyl Piperidine-4-carboxylate.

  • Sigma-Aldrich. tert-Butyl piperidine-4-carboxylate hydrochloride.

  • Wang, M., Wang, W., & Q, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective chemical stewardship requires more than reading a Safety Data Sheet (SDS); it requires understanding the molecular architecture of the compound to predict stability and reactivity.

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a functionalized organic intermediate often used in medicinal chemistry. Its disposal profile is dictated by three distinct structural motifs:

  • Nitro-aromatic ring: Potential for energetic decomposition and toxicity.

  • Piperidine scaffold: Nitrogen-containing heterocycle, implying basicity (though attenuated by the amide bond).

  • Methyl Ester: Susceptible to hydrolysis; contributes to organic solvent load.

Core Directive: Treat this compound as a Toxic, Non-Halogenated Organic waste. While likely stable under ambient conditions, the nitro group necessitates segregation from strong reducing agents and bases to prevent uncontrolled exothermic reactions.

Hazard Characterization Table
PropertyAssessmentOperational Implication
Stability Nitro-aromatic (Metastable)Avoid thermal shock or friction. Do not distill to dryness without a safety shield.
Reactivity Amide/Ester linkagesIncompatible with strong acids/bases (hydrolysis risk). Incompatible with strong reducers (nitro reduction).
Toxicity Class 6.1 (Inferred)Treat as toxic by inhalation/ingestion. Use full PPE.[1][2]
Physical State Solid (likely powder)Risk of dust generation. Engineering controls (fume hood) are mandatory.

Pre-Disposal Characterization (The "Self-Validating" Step)

Scientific Integrity Note: The most dangerous waste is "Unknown Waste." Before disposal, you must validate the state of the material.

  • Purity Check: Is the material pure solid, or is it in solution?

    • If Solution: Identify the solvent matrix immediately. A nitro compound dissolved in acetone (flammable) has a different regulatory path than one dissolved in dichloromethane (toxic/halogenated).

  • Peroxide/Shock Check: If the material is old or recrystallized from ether/THF, check for peroxides before moving. The nitro group adds a layer of energetic potential; do not agitate old containers.

  • Labeling: Apply a temporary "Pending Disposal" label immediately upon decision to discard. Include the full chemical name—never use acronyms or structure drawings alone.

Disposal Workflow & Decision Logic

The following workflow illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 1-(3-nitrobenzoyl) piperidine-4-carboxylate StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure Compound) StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Waste (Solutions/Mother Liquor) StateCheck->LiquidPath Reaction Mix DebrisPath Contaminated Debris (Gloves/Sharps) StateCheck->DebrisPath Consumables BinA Stream A: Solid Hazardous (Tag: Toxic/Organic) SolidPath->BinA Double Bag & Tag HalogenCheck Is Solvent Halogenated? LiquidPath->HalogenCheck BinD Stream D: Solid Hazardous Debris DebrisPath->BinD Sharps Container or Haz Bags BinB Stream B: Non-Halogenated Organic Liquid HalogenCheck->BinB No (e.g., Acetone, MeOH) BinC Stream C: Halogenated Organic Liquid HalogenCheck->BinC Yes (e.g., DCM, Chloroform)

Figure 1: Decision tree for segregating nitro-piperidine derivative waste streams. Note the strict separation of halogenated and non-halogenated solvents.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid

Objective: Prevent dust inhalation and environmental contamination.

  • Containment: Transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential reactivity with the nitro group over long periods.

  • Segregation: Do not mix with strong oxidizers (e.g., nitrates, permanganates) in the same secondary container.

  • Labeling: Tag as "Hazardous Waste - Solid Toxic." List the full chemical name.

  • SAA (Satellite Accumulation Area): Place in the SAA immediately. Ensure the lid is screwed on tight—nitro compounds can be hygroscopic or degrade.

Scenario B: Disposal of Liquid Solutions (Mother Liquors)

Objective: Prevent solvent incompatibility.

  • Solvent Identification:

    • Non-Halogenated: (Methanol, Ethanol, Ethyl Acetate). Combine into the "Non-Halogenated Organic" carboy.

    • Halogenated:[1][3][4] (DCM, Chloroform).[5] Combine into the "Halogenated Organic" carboy.

  • Concentration Alert: If the concentration of the nitro compound is >5%, mark the carboy with an auxiliary tag: "Contains Nitro-Aromatics." This alerts waste handlers to potential energetic risks during incineration.

  • pH Check: Ensure the waste stream is neutral (pH 6-8). Do not add this compound to acidic waste streams containing metal fines (risk of reducing the nitro group to an aniline, generating heat).

Scenario C: Spill Management (Immediate Action)

Objective: Containment without exposure.

  • Evacuate & Ventilate: If a powder spill occurs outside a hood, clear the immediate area to let dust settle.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 or P100 respirator (if dust is visible).

  • Dry Cleanup: Do not wet the powder initially (avoids spreading). Use a scoop or dustpan dedicated to hazardous waste.

  • Wet Wipe: After bulk removal, wipe the surface with a solvent-dampened pad (Ethanol or Acetone) to pick up residues. Dispose of pads as Solid Hazardous Debris .

Regulatory Compliance & Waste Codes (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific molecule is not explicitly "P-Listed" or "U-Listed" by name, it falls under "Characteristic Waste" due to its chemical nature.

Waste CategoryRCRA CodeJustification
Ignitability D001 Applicable if the compound is in a flammable solvent (Flash point <60°C).[5]
Toxicity D000 (General) Unless TCLP testing proves otherwise, treat as toxic. If it degrades to release Benzene/derivatives, it may trigger D018 .
Reactivity D003 Conditional: Only applies if the nitro group renders the specific formulation explosive (unlikely for this stable intermediate, but possible if dry/concentrated).
Halogenated F001/F002 Applicable only if dissolved in spent halogenated solvents (e.g., DCM).

Compliance Tip: Always default to the most conservative classification. Labeling it as "Hazardous Waste - Toxic/Ignitable" covers the regulatory bases for incineration.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Satellite Accumulation Areas (SAA).[6] 40 CFR 262.15.

  • National Oceanic and Atmospheric Administration (NOAA).Cameo Chemicals: Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic.
  • American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories.

  • Occupational Safety and Health Administration (OSHA).

Sources

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